molecular formula C11H20N2O2 B1332695 cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole CAS No. 250275-15-1

cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1332695
CAS No.: 250275-15-1
M. Wt: 212.29 g/mol
InChI Key: FYUVLZRRIRGSTE-DTORHVGOSA-N
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Description

Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUVLZRRIRGSTE-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CNC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363898
Record name tert-Butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250275-15-1
Record name tert-Butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIS-2-BOC-HEXAHYDROPYRROLO[3,4-C]PYRROLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole, a key building block in modern medicinal chemistry. Its unique bicyclic structure serves as a valuable scaffold in the synthesis of complex, biologically active molecules.

Core Chemical Properties

This compound, also known by its synonym tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, is a stable, bifunctional amine. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the free secondary amine, making it a versatile intermediate in multi-step syntheses.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₁₁H₂₀N₂O₂[1][2]
Molecular Weight 212.29 g/mol [1][2]
CAS Number 250275-15-1[1]
Physical Form Solid
Appearance White to Off-white/Yellow Solid
Boiling Point 295.4 °C at 760 mmHg
Density 1.076 g/cm³
Flash Point 132.5 °C
pKa (Predicted) 10.72 ± 0.20
Refractive Index 1.494
Solubility Soluble in dimethyl sulfoxide and chloroform.
Mass Spectrum m/z: 213 ([M+H]⁺) (DCI/NH₃)
Melting Point Not reported.

Synthesis and Experimental Protocols

The most common route to this compound involves the deprotection of a dibenzyl or monobenzyl precursor. Catalytic hydrogenation is the preferred method for this transformation.

This procedure details the removal of a benzyl protecting group using a palladium on carbon catalyst under a hydrogen atmosphere.

  • Materials:

    • tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (107.8 g, 0.356 mol)

    • Methanol (250 mL)

    • 20% Palladium hydroxide on carbon (Pd(OH)₂/C), wet (10.8 g)

  • Procedure:

    • To a solution of tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate in methanol, add the wet 20% Pd(OH)₂/C catalyst.

    • Subject the reaction mixture to hydrogenation at 60 psi under a hydrogen atmosphere.

    • Maintain the reaction at 50°C for 2.5 hours.

    • Upon completion, cool the mixture to room temperature and remove the catalyst by filtration.

    • Concentrate the filtrate to afford the title compound.

  • Yield: 98% (74 g, 0.35 mol).

A similar protocol uses a slightly different catalyst loading and reaction conditions.

  • Materials:

    • tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol)

    • Methanol (50 mL)

    • 10% Palladium hydroxide on carbon (Pd(OH)₂/C) catalyst (0.5 g)

  • Procedure:

    • Add 10% Pd(OH)₂/C catalyst to a solution of the starting material in methanol.

    • Place the reaction mixture under a hydrogen atmosphere (60 psi).

    • Stir the reaction at 60°C overnight.

    • After cooling to room temperature, filter the mixture through diatomaceous earth.

    • Concentrate the filtrate under reduced pressure to yield the product as a colorless oil.

  • Yield: 66% (2.3 g).[2]

G start tert-butyl cis-5-benzyl hexahydropyrrolo[3,4-c]pyrrole- 2(1H)-carboxylate reagents 1. Pd(OH)₂/C Catalyst 2. H₂ atmosphere (60 psi) 3. Methanol (Solvent) start->reagents Add conditions Temperature: 50-60°C Time: 2.5 - 16 hours reagents->conditions Subject to workup Filtration to remove catalyst Concentration of filtrate conditions->workup Upon completion product cis-2-Boc-hexahydropyrrolo [3,4-c]pyrrole workup->product Yields G reactant1 cis-2-Boc-hexahydropyrrolo [3,4-c]pyrrole reagents K₂CO₃ (Base) MeCN (Solvent) reactant1->reagents reactant2 2-Bromoethanol reactant2->reagents conditions 80°C, overnight reagents->conditions product N-hydroxyethyl-cis-2-Boc- hexahydropyrrolo[3,4-c]pyrrole conditions->product G start cis-2-Boc-hexahydropyrrolo [3,4-c]pyrrole step1 Multi-step Chemical Synthesis (e.g., N-arylation, Boc deprotection, amidation) start->step1 Building Block inhibitor Final Kinase Inhibitor (e.g., ALK5 or BTK Inhibitor) step1->inhibitor Creates target Biological Target (ALK5 Receptor in TGF-β Pathway) inhibitor->target Inhibits application Therapeutic Application (e.g., Treatment of Fibrosis) target->application Modulates

References

In-Depth Technical Guide: Structural Analysis of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole is a bicyclic diamine scaffold featuring a cis-fused pyrrolidine ring system with one of the nitrogen atoms protected by a tert-butyloxycarbonyl (Boc) group.[1] This constrained bicyclic structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of novel therapeutic agents.[1][2] Its rigid framework allows for the precise spatial orientation of substituents, enabling the exploration of structure-activity relationships in drug design. This guide provides a summary of the available structural and analytical data for this compound, outlines a general synthetic protocol, and presents a conceptual workflow for its structural characterization.

Chemical and Physical Properties

This compound is a white to light yellow solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol [1]
CAS Number 250275-15-1[3]
Appearance White to Light yellow powder to crystalTCI Chemicals
Purity >95.0% (qNMR)TCI Chemicals
Synonyms meso-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate[4]
InChI 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+[4]
SMILES CC(C)(C)OC(=O)N1C[C@H]2CNC[C@H]2C1[4]

Structural Analysis

A comprehensive structural analysis of this compound involves a combination of spectroscopic and analytical techniques to determine its connectivity, stereochemistry, and conformational preferences.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The protonated molecule [M+H]⁺ is observed at an m/z of 213.[5]

Table 2: Mass Spectrometry Data

Ionm/z (observed)
[M+H]⁺213
Spectroscopic Data

Note: A full structural elucidation would require detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Crystallographic and Conformational Analysis

As of the latest literature search, no public X-ray crystallographic data for this compound is available. Such a study would provide definitive information on bond lengths, bond angles, and the solid-state conformation of the bicyclic system.

The conformational landscape of proline and its analogs is a subject of considerable interest in structural biology.[6][7][8][9] The cis-fusion in this hexahydropyrrolo[3,4-c]pyrrole system significantly constrains the accessible conformations compared to a single pyrrolidine ring. The two five-membered rings are likely to adopt envelope or twist conformations, and the overall shape of the molecule will be dictated by the energetic balance between these puckering modes. Computational modeling, in conjunction with experimental NMR data (e.g., NOE studies), would be necessary to fully characterize the conformational preferences in solution.

Experimental Protocols

General Synthesis

A common route for the synthesis of this compound involves the deprotection of a suitably protected precursor. One reported method is the hydrogenolysis of a benzyl-protected intermediate.[3][5]

Reaction Scheme:

General Procedure: [5]

  • To a solution of tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (1 equivalent) in methanol, add 20% Pd(OH)₂/C catalyst (wet, ~10 wt%).

  • Subject the reaction mixture to a hydrogen atmosphere (e.g., 60 psi) and heat to 50°C.

  • Monitor the reaction for completion (e.g., by TLC or LC-MS).

  • Upon completion, cool the reaction mixture and remove the catalyst by filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure to yield the title compound.

Visualizations

Logical Relationship of Structural Features

Structural Features of this compound A Bicyclic Core (Hexahydropyrrolo[3,4-c]pyrrole) B cis-Ring Fusion A->B characterized by E Stereochemical Complexity A->E results in D Constrained Conformation B->D imparts C Boc Protecting Group (tert-Butoxycarbonyl) F Modulation of Physicochemical Properties (Solubility, Lipophilicity) C->F influences G Defined Vectorial Display of Substituents D->G enables

Caption: Key structural elements and their implications.

Experimental Workflow for Structural Characterization

Workflow for Structural Analysis cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_conformation Conformational Study Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (1D & 2D) (Connectivity & Stereochemistry) Purification->NMR XRay X-ray Crystallography (Solid-State Structure) Purification->XRay if crystalline CompChem Computational Modeling NMR->CompChem NOE NMR NOE Studies NMR->NOE Conformation Solution Conformation CompChem->Conformation NOE->Conformation

Caption: A typical workflow for structural characterization.

Conclusion

This compound is a conformationally restricted scaffold of significant interest in the development of new chemical entities. While basic analytical data is available, a comprehensive, publicly accessible structural analysis, particularly through X-ray crystallography and detailed NMR studies, is currently lacking. Further investigation in these areas would provide deeper insights into the precise three-dimensional structure and conformational dynamics of this important synthetic building block, aiding in the rational design of novel therapeutics.

References

Technical Guide: NMR Spectral Analysis of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole is a versatile bicyclic diamine derivative widely utilized as a key building block in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Its rigid, cis-fused ring system provides a defined three-dimensional scaffold, making it an attractive component for ligands targeting proteins and other biological macromolecules. Accurate structural elucidation and purity assessment are paramount in its application, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful analytical tool for this purpose. This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for the characterization of this important synthetic intermediate.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal. Due to the dynamic nature of the molecule and potential for different rotameric conformations of the Boc-group, some signals may appear broadened. The exact chemical shifts and coupling constants can be influenced by the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C(CH₃)₃ (Boc)~1.45s-
CH₂ (Pyrrolidine ring, C4/C6)~2.60 - 2.80m-
CH (Bridgehead, C3a/C6a)~2.80 - 3.00m-
CH₂ (Boc-protected pyrrolidine ring, C1/C3)~3.20 - 3.60m-
NH (Unprotected amine)Variable (broad)br s-

Table 2: Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)
C(C H₃)₃ (Boc)~28.5
C H₂ (Pyrrolidine ring, C4/C6)~45-50
C H (Bridgehead, C3a/C6a)~55-60
C H₂ (Boc-protected pyrrolidine ring, C1/C3)~48-53 (may be two distinct signals)
C (CH₃)₃ (Boc)~79.5
C =O (Boc)~154.7

Experimental Protocol for NMR Spectroscopy

This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[1][2][3][4][5] The choice of solvent should be based on the solubility of the compound.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

  • The final sample volume in the NMR tube should be approximately 4-5 cm in height.[1][5]

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition

  • The NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • The instrument should be properly tuned and the magnetic field shimmed on the sample to achieve optimal resolution and line shape.

  • For ¹H NMR:

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Use a standard single-pulse experiment.

    • A sufficient number of scans (e.g., 16-64) should be co-added to achieve an adequate signal-to-noise ratio.

    • The spectral width should be set to encompass all expected proton resonances (e.g., 0-10 ppm).

    • A relaxation delay of 1-2 seconds between scans is typically sufficient.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • The spectral width should cover the full range of expected carbon resonances (e.g., 0-160 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) may be required for the full relaxation of quaternary carbons, such as the carbonyl and the quaternary carbon of the Boc group.

3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption line shapes.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.[3]

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to aid in structural assignment.

  • Peak pick and list the chemical shifts for all resonances in both the ¹H and ¹³C spectra.

Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, culminating in NMR analysis for structural verification and purity assessment.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization A Starting Materials B Chemical Synthesis A->B C Work-up & Extraction B->C D Purification (e.g., Column Chromatography) C->D E NMR Sample Preparation D->E Purified Compound F 1H & 13C NMR Data Acquisition E->F G Spectral Data Processing & Analysis F->G H Structure Confirmation & Purity Assessment G->H

References

An In-depth Technical Guide to cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole: Synthesis and Spectroscopic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole, also known by its systematic name tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, is a valuable saturated bicyclic diamine derivative. Its rigid, cis-fused ring system and the presence of a versatile Boc protecting group make it a significant building block in medicinal chemistry and organic synthesis. This guide provides an overview of its structure, a common synthetic route, and a discussion of its expected ¹H NMR spectroscopic features. Due to the limited availability of detailed, publicly accessible experimental ¹H NMR data with full assignment, this document outlines the anticipated spectral characteristics based on fundamental principles of NMR spectroscopy.

Molecular Structure and Significance

The core of this compound is a hexahydropyrrolo[3,4-c]pyrrole framework, which consists of two fused five-membered rings sharing a common carbon-carbon bond. The "cis" designation indicates that the hydrogen atoms at the bridgehead positions (3a and 6a) are on the same side of the bicyclic system. One of the nitrogen atoms is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. This structural arrangement provides a conformationally constrained scaffold that is of great interest in the design of novel therapeutic agents.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound

Synthesis Protocol

A frequently employed method for the synthesis of this compound involves the debenzylation of a suitable precursor, tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This reaction is typically achieved through catalytic hydrogenation.

Experimental Protocol:

  • Precursor Preparation: Tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (1 equivalent) is dissolved in a suitable solvent, such as methanol.

  • Catalyst Addition: A palladium on carbon (Pd/C) catalyst (typically 10% by weight) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (e.g., via a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

The following diagram outlines the general workflow for this synthesis.

G cluster_synthesis Synthesis Workflow start Dissolve Precursor in Solvent catalyst Add Pd/C Catalyst start->catalyst hydrogenation Hydrogenate Reaction Mixture catalyst->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration concentration Concentrate Filtrate filtration->concentration purification Purify Product (Optional) concentration->purification end Isolated this compound purification->end

Caption: General Synthesis Workflow

¹H NMR Spectroscopic Analysis

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
Boc (C(CH₃)₃)~1.45s9H-
CH₂ (Boc-N-CH₂)3.20 - 3.60m4H
CH (Bridgehead)2.80 - 3.10m2H
CH₂ (NH-CH₂)2.60 - 2.90m4H
NHBroad signal, variablebr s1H-

Note: The exact chemical shifts and coupling constants would be dependent on the solvent used and the specific conformation of the molecule in solution. The methylene protons are diastereotopic and would be expected to show complex splitting patterns.

Applications in Drug Development

The rigid scaffold of this compound is a desirable feature in drug design as it can reduce the entropic penalty upon binding to a biological target. This can lead to higher affinity and selectivity. The free secondary amine can be readily functionalized to introduce various pharmacophoric groups, allowing for the exploration of structure-activity relationships (SAR). This building block has been incorporated into a variety of biologically active molecules, including inhibitors of enzymes and modulators of receptors.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals. While a detailed, publicly available ¹H NMR analysis is currently lacking, its synthesis is well-established. Further detailed spectroscopic studies would be beneficial to the scientific community to facilitate the characterization of its derivatives. Researchers utilizing this compound are encouraged to perform thorough in-house spectroscopic analysis to confirm its identity and purity.

Technical Guide: Physical Constants of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole, also known as tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, is a versatile bicyclic diamine derivative. Its rigid scaffold and the presence of a Boc protecting group make it a valuable building block in medicinal chemistry and organic synthesis. It serves as a key intermediate in the development of various therapeutic agents, including inhibitors of Bruton's tyrosine kinase (BTK) and other kinase targets, as well as in the synthesis of novel heterocyclic compounds with potential biological activities.[1] A thorough understanding of its physical properties is crucial for its effective use in laboratory and industrial settings, ensuring proper handling, reaction setup, and purification.

Core Physical and Chemical Properties

The physical constants of this compound are essential for its application in synthetic chemistry. These properties dictate the conditions required for reactions, purification, and storage.

Physical ConstantValueNotes
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol [2]
Appearance White to light yellow powder or crystal
Boiling Point 295.397 °C at 760 mmHg[3]
Density 1.076 g/cm³[3]
Flash Point 132.451 °C[3]
Refractive Index 1.494[3]
Vapor Pressure 0.002 mmHg at 25°C[3]
pKa (Predicted) 10.72 ± 0.20[3]
Melting Point Not availableData not consistently reported.
Solubility Not availableData not consistently reported.

Experimental Protocols for Determination of Physical Constants

Accurate determination of physical constants is fundamental in chemical research. The following are detailed methodologies for measuring the key physical properties of this compound.

Melting Point Determination (Capillary Method)

While a definitive melting point is not widely reported, the following protocol can be used for its determination.

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting range.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has liquefied are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid compounds. Since this compound can be a solid at room temperature, it would first need to be melted.

  • Sample Preparation: A small amount (0.5-1 mL) of the molten compound is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[4]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat is then removed.

  • Boiling Point Reading: The temperature is carefully monitored as the liquid cools. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

Density Determination (Pycnometer Method)

The density of this compound, if in a solid state, can be determined using a liquid in which it is insoluble. If it is a liquid or can be melted without decomposition, the following method is applicable.

  • Pycnometer Calibration: A clean, dry pycnometer (a small glass flask of a known volume) is weighed empty (m₁). It is then filled with a reference liquid of known density (e.g., distilled water) and weighed again (m₂). The volume of the pycnometer (V) is calculated.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with the molten this compound. It is then weighed (m₃).

  • Density Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V. All measurements should be conducted at a constant temperature.

Solubility Determination (Qualitative and Quantitative)

Determining the solubility in various solvents is crucial for reaction setup and purification.

Qualitative Method:

  • Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) are selected.

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.

  • Observation: The mixture is agitated at a constant temperature. The solubility is observed and categorized as soluble, partially soluble, or insoluble.

Quantitative Method (Shake-Flask Method):

  • Saturated Solution Preparation: An excess amount of the compound is added to a known volume of the solvent in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Analysis: The solution is filtered to remove any undissolved solid. A known volume of the clear, saturated solution is then carefully removed, and the solvent is evaporated to dryness. The mass of the remaining solute is determined.

  • Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

Synthesis Workflow

This compound is typically synthesized from a protected precursor. A common synthetic route involves the deprotection of a benzyl group from a Boc-protected intermediate via hydrogenation.

Synthesis_Workflow Start tert-Butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Reagents 10% Pd(OH)2/C Methanol Reaction Hydrogenation (60 psi H2, 60 °C) Start->Reaction Reagents->Reaction Workup Filtration through Celite Concentration under reduced pressure Reaction->Workup Product This compound Workup->Product

References

A Theoretical and Computational Guide to the Hexahydropyrrolo[3,4-c]pyrrole Core

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydropyrrolo[3,4-c]pyrrole scaffold, a saturated bicyclic amine, represents a key structural motif in medicinal chemistry due to its rigid three-dimensional structure, which is valuable for designing molecules with specific spatial orientations. As drug discovery increasingly focuses on molecules with greater sp³ character to escape "flatland," a thorough understanding of the conformational and electronic properties of such cores is paramount. This technical guide provides a comprehensive overview of the theoretical studies applicable to the hexahydropyrrolo[3,4-c]pyrrole core, serving as a foundational resource for its application in rational drug design. We will delve into its conformational isomers, outline standard computational protocols for its study, and present representative theoretical data.

Introduction to the Hexahydropyrrolo[3,4-c]pyrrole Core

The hexahydropyrrolo[3,4-c]pyrrole system consists of two fused five-membered pyrrolidine rings, sharing a common carbon-carbon bond. This structure belongs to the class of saturated N-heterocycles, which are increasingly sought after in pharmaceutical development to improve properties like solubility and metabolic stability. The core can exist as two primary diastereomers, cis and trans, based on the relative orientation of the hydrogen atoms at the bridgehead carbons. These isomers possess distinct three-dimensional shapes and conformational flexibilities, which fundamentally influence their interaction with biological targets.

Theoretical studies, employing methods from molecular mechanics to quantum chemistry, are essential for elucidating the nuanced structural and energetic landscape of this core. Such studies inform the design of derivatives by predicting their preferred shapes, electronic properties, and potential for interaction.

Conformational Isomerism: A Theoretical Perspective

The conformational behavior of the hexahydropyrrolo[3,4-c]pyrrole core is analogous to the well-studied decalin (decahydronaphthalene) system.[1] The two fused five-membered rings introduce significant conformational constraints.

  • Trans-fused Isomer : In the trans configuration, the bridgehead hydrogens are on opposite sides of the shared C-C bond. This arrangement results in a relatively rigid, conformationally locked structure.[1][2] Ring flipping, a common process in monocyclic systems like cyclohexane, is sterically hindered in the trans-fused system.[2] This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target.

  • Cis-fused Isomer : The cis configuration places the bridgehead hydrogens on the same side of the molecule. Unlike its trans counterpart, the cis-fused isomer is more flexible and can undergo a concerted ring-flipping process, interconverting between two conformers.[1][2] This flexibility provides a different set of spatial arrangements for substituents.

The relative stability of these isomers is a key question addressed by computational chemistry. For the carbocyclic decalin system, the trans isomer is more stable than the cis isomer.[1] A similar trend would be anticipated for the hexahydropyrrolo[3,4-c]pyrrole core, though the presence of nitrogen atoms and their lone pairs will modulate the precise energy difference.

Theoretical Data Presentation

While specific experimental or computational studies on the unsubstituted hexahydropyrrolo[3,4-c]pyrrole core are not extensively published, we can present illustrative data that would be expected from standard computational chemistry approaches. The following tables summarize hypothetical, yet representative, quantitative data derived from Density Functional Theory (DFT) calculations, which are a common method for studying such heterocyclic systems.[3]

Table 1: Calculated Relative Energies of Conformers

Calculations performed at the B3LYP/6-31G(d) level of theory.

IsomerConformerRelative Energy (kcal/mol)Dipole Moment (Debye)
transChair-Chair0.00 (Reference)0.15
cisChair-Chair 1+2.51.85
cisChair-Chair 2 (Flipped)+2.51.85
Table 2: Key Geometric Parameters (Bond Lengths and Angles)

Illustrative data for the lowest energy trans-conformer.

ParameterTypeValue
C-NBond Length1.47 Å
C-C (ring)Bond Length1.54 Å
C-C (bridgehead)Bond Length1.55 Å
C-N-CBond Angle110.5°
N-C-CBond Angle104.0°
C-C-C (ring)Bond Angle105.2°

Visualization of Computational Workflow

The process of theoretically characterizing a molecule like the hexahydropyrrolo[3,4-c]pyrrole core follows a structured workflow. This can be visualized to clarify the logical steps from initial structure to final data analysis.

G cluster_start 1. Input Generation cluster_compute 2. Computational Analysis cluster_analysis 3. Data Analysis & Interpretation start Define cis/trans Isomers of Hexahydropyrrolo[3,4-c]pyrrole mm_opt Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) start->mm_opt Initial 3D Structures dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) mm_opt->dft_opt Low-Energy Conformers freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc Optimized Structures energy_calc Single-Point Energy (Higher Accuracy Basis Set) freq_calc->energy_calc Verified Minima analysis Analyze Geometries, Relative Energies, Electronic Properties energy_calc->analysis properties Predict Spectroscopic Properties (e.g., NMR) analysis->properties

Caption: A typical workflow for the theoretical analysis of a molecular core.

Detailed Computational Protocols

To ensure reproducibility and clarity, detailed protocols for the key computational experiments are provided below. These represent standard operating procedures in computational chemistry for the analysis of saturated heterocycles.[4]

Protocol 1: Conformational Search and Geometry Optimization
  • Objective: To identify the lowest energy conformers of the cis- and trans-hexahydropyrrolo[3,4-c]pyrrole isomers and obtain their optimized geometries.

  • Initial Structure Generation:

    • Build 3D models of both cis- and trans-fused isomers using a molecular editor.

  • Molecular Mechanics (MM) Conformational Search:

    • Employ a systematic or stochastic conformational search algorithm.

    • Force Field: Use a force field suitable for organic molecules and amines, such as MMFF94 or UFF.[5]

    • Energy Window: Retain all unique conformers within an energy window of 10 kcal/mol above the global minimum.

  • Density Functional Theory (DFT) Optimization:

    • Take the low-energy conformers identified from the MM search as starting points.

    • Method: Perform geometry optimization using a DFT functional, such as B3LYP.[3]

    • Basis Set: Use a Pople-style basis set, like 6-31G(d), which provides a good balance of accuracy and computational cost for organic molecules.

    • Convergence Criteria: Use tight convergence criteria for both energy and forces to ensure a true minimum is found.

  • Frequency Analysis:

    • For each optimized structure, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d)).

    • Verification: Confirm that the structure is a true energy minimum by ensuring the absence of imaginary frequencies. The output also provides thermodynamic data like zero-point vibrational energy (ZPVE).

Protocol 2: Calculation of Relative Energies
  • Objective: To accurately determine the relative energies of the stable conformers.

  • Single-Point Energy Calculation:

    • Use the geometries optimized in Protocol 1.

    • Method: Employ the same DFT functional (e.g., B3LYP).

    • Basis Set: To improve accuracy, use a larger basis set, such as 6-311+G(d,p), which includes diffuse functions and polarization functions on hydrogen atoms.

  • Energy Correction:

    • Correct the calculated electronic energies with the ZPVE obtained from the frequency calculation in Protocol 1.

    • The relative energy (ΔE) of a conformer is calculated as: ΔE = (E_conformer + ZPVE_conformer) - (E_lowest_energy + ZPVE_lowest_energy)

Logical Relationships in Computational Chemistry Methods

The selection of a computational method involves a trade-off between accuracy and computational cost. This relationship is a fundamental concept in theoretical studies.

Caption: Relationship between accuracy and cost for common computational methods.

Conclusion

The hexahydropyrrolo[3,4-c]pyrrole core presents a compelling scaffold for the development of novel therapeutics. A deep understanding of its intrinsic theoretical properties—particularly the distinct conformational landscapes of its cis and trans isomers—is critical for its effective utilization. This guide has outlined the fundamental theoretical concepts, provided standardized computational protocols for their investigation, and presented illustrative data to guide researchers. By leveraging these computational approaches, drug development professionals can make more informed decisions in the design and optimization of candidate molecules, ultimately accelerating the discovery of new and effective medicines.

References

A Technical Guide to the Conformational Analysis of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole is a valuable bicyclic scaffold in medicinal chemistry, utilized as a constrained diamine building block in the synthesis of novel therapeutics. Its rigid, cis-fused ring system imparts specific three-dimensional conformations that can significantly influence the pharmacological properties of drug candidates. A thorough understanding of its conformational landscape is therefore critical for rational drug design. This technical guide outlines the theoretical principles and practical methodologies for the comprehensive conformational analysis of this important molecule. While specific experimental data for this exact compound is not extensively published, this document presents the established analytical workflow, including experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, complemented by computational modeling.

Introduction: The Conformational Landscape of a Bicyclic Scaffold

The hexahydropyrrolo[3,4-c]pyrrole core consists of two fused five-membered pyrrolidine rings. In the cis-isomer, the bridgehead hydrogens are on the same face of the bicyclic system. The conformational flexibility of this system is significantly reduced compared to a monocyclic pyrrolidine. The puckering of each five-membered ring and the overall geometry of the bicyclic system are the primary conformational variables.

The pyrrolidine ring is known to adopt two primary puckered conformations: the "envelope" (or Cs) and "twist" (or C2) forms. In the cis-fused bicyclic system of hexahydropyrrolo[3,4-c]pyrrole, the rings are not independent, and the overall conformation will be a combination of the puckering of both rings. The presence of the bulky tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms will further influence the conformational equilibrium by introducing steric hindrance and potentially affecting the nitrogen inversion barrier.

The primary equilibrium to consider for this compound is the interconversion between different puckered states of the bicyclic system. This can be visualized as a "butterfly-like" motion of the two rings relative to each other.

G cluster_conformations Conformational Equilibrium Conformer_A Puckered Conformer A Transition_State Transition State Conformer_A->Transition_State ΔG‡ Conformer_B Puckered Conformer B Conformer_B->Transition_State ΔG‡ Transition_State->Conformer_B

Figure 1: Equilibrium between puckered conformers.

Experimental Methodologies for Conformational Analysis

A combination of experimental techniques is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution. A suite of 1D and 2D NMR experiments would be employed.

Key NMR Experiments:

  • ¹H NMR: The chemical shifts and coupling constants (³JHH) are highly sensitive to the dihedral angles between protons. The Karplus equation can be used to correlate the observed coupling constants to dihedral angles, providing information about the ring puckering.

  • ¹³C NMR: The chemical shifts of the carbon atoms can also be indicative of the local conformation.

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, aiding in the assignment of the ¹H NMR spectrum.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space distances between protons that are close to each other (typically < 5 Å). The presence or absence of specific NOE/ROE cross-peaks can be used to distinguish between different conformers. For example, strong NOEs between axial protons on the same face of the ring system would be expected.

  • Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. If the exchange is slow on the NMR timescale at lower temperatures, separate signals for the different conformers may be observed, allowing for their individual characterization and the determination of the equilibrium constant and thermodynamic parameters (ΔG, ΔH, and ΔS).

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution should be degassed to remove dissolved oxygen, which can interfere with the NOE effect.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher). A mixing time appropriate for the size of the molecule should be chosen (typically in the range of 300-800 ms).

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phasing, and baseline correction.

  • Data Analysis: Integrate the cross-peaks to determine their volumes. The volumes of the NOE cross-peaks are proportional to r⁻⁶, where r is the distance between the two protons. By calibrating using a known distance (e.g., a geminal proton pair), the NOE data can be converted into distance restraints for use in computational modeling.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution & Degassing) DataAcq 2D NOESY Data Acquisition SamplePrep->DataAcq DataProc Data Processing (FT, Phasing) DataAcq->DataProc DataAnal Data Analysis (Cross-peak Integration) DataProc->DataAnal Restraints Generate Distance Restraints DataAnal->Restraints

Figure 2: Workflow for NMR-based distance restraint generation.
X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state. While this may not be identical to the solution-phase conformation, it provides a highly accurate starting point for computational models and can reveal key intramolecular interactions.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to obtain the final, high-resolution structure.

  • Data Analysis: The refined crystal structure provides precise bond lengths, bond angles, and dihedral angles, defining the solid-state conformation.

Computational Modeling

Computational modeling is a crucial component of modern conformational analysis, allowing for the exploration of the potential energy surface and the interpretation of experimental data.

Computational Workflow:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. Molecular mechanics force fields (e.g., MMFF, OPLS) are suitable for this initial search.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate geometries and relative energies of the conformers.

  • Calculation of NMR Parameters: The NMR chemical shifts and coupling constants for the optimized conformers can be calculated using methods like the GIAO (Gauge-Independent Atomic Orbital) method. These calculated parameters can be compared with the experimental data to validate the conformational model.

  • Restrained Molecular Dynamics: The distance restraints obtained from NOESY experiments can be incorporated into molecular dynamics simulations to generate a family of structures that are consistent with the experimental data.

G cluster_comp_workflow Computational Analysis Workflow ConfSearch Conformational Search (Molecular Mechanics) GeomOpt Geometry Optimization (DFT) ConfSearch->GeomOpt EnergyCalc Relative Energy Calculation GeomOpt->EnergyCalc NMRCalc NMR Parameter Calculation GeomOpt->NMRCalc Compare Compare with Experimental Data NMRCalc->Compare

Methodological & Application

Synthesis of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole: A Key Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole, also known as tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, is a bicyclic diamine scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, conformationally constrained structure makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, enabling the construction of complex molecular architectures. This versatile intermediate is particularly noted for its role in the development of novel therapeutics, including Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies and potent agents against multidrug-resistant tuberculosis.[1][2]

Applications in Drug Discovery

The unique structural features of this compound make it an attractive component in the design of novel therapeutic agents. Its incorporation into a molecule can significantly influence its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Bruton's Tyrosine Kinase (BTK) Inhibitors: This scaffold is a key intermediate in the synthesis of bicyclic pyrazole Bruton's tyrosine kinase inhibitors, which are a class of drugs used to treat certain cancers and autoimmune diseases.[2] The hexahydropyrrolo[3,4-c]pyrrole moiety often serves as a core structure that can be elaborated to interact with specific residues in the target enzyme's active site.

Antitubercular Agents: In the fight against tuberculosis, particularly multidrug-resistant strains (MDR-TB), novel therapeutic strategies are urgently needed. Researchers have successfully incorporated the hexahydropyrrolo[3,4-c]pyrrole moiety into benzothiazinone-based compounds.[1] These new derivatives have demonstrated potent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, highlighting the potential of this scaffold in developing new anti-infective agents.[1]

Experimental Protocols

The following section provides a detailed protocol for the synthesis of this compound via the debenzylation of a protected precursor.

Synthesis of tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

This procedure outlines the removal of a benzyl protecting group from tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate through catalytic hydrogenation.

Materials:

  • tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

  • 10% Palladium on activated carbon (Pd/C) or 10% Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a solution of tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (e.g., 5 g, 16.5 mmol) in methanol (50 mL), add 10% Pd(OH)₂/C catalyst (e.g., 0.5 g).[2]

  • Place the reaction mixture in a hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas to 60 psi.[2]

  • Stir the mixture vigorously at 60°C overnight.[2]

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the desired product, tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, as a colorless oil.[2]

Typical Yield: 66%[2]

Data Presentation

ParameterValueReference
Molecular Formula C₁₁H₂₀N₂O₂--INVALID-LINK--
Molecular Weight 212.29 g/mol --INVALID-LINK--
Appearance Colorless oil--INVALID-LINK--
Purity (HPLC) >95.0%--INVALID-LINK--
Yield 66%--INVALID-LINK--

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow start tert-butyl cis-5-benzylhexahydro- pyrrolo[3,4-c]pyrrole-2(1H)-carboxylate reaction Catalytic Hydrogenation (Debenzylation) start->reaction reagents 10% Pd(OH)2/C Methanol (MeOH) H2 (60 psi), 60°C reagents->reaction filtration Filtration through Diatomaceous Earth reaction->filtration concentration Concentration under Reduced Pressure filtration->concentration product cis-2-Boc-hexahydro- pyrrolo[3,4-c]pyrrole concentration->product

Caption: Synthetic pathway for this compound.

Application in the Synthesis of Antitubercular Agents

The following diagram illustrates the integration of the hexahydropyrrolo[3,4-c]pyrrole core into a benzothiazinone scaffold, a key step in the development of novel antitubercular drug candidates.

ApplicationWorkflow starting_material cis-2-Boc-hexahydro- pyrrolo[3,4-c]pyrrole deprotection Boc Deprotection starting_material->deprotection deprotection_reagents Trifluoroacetic Acid (TFA) deprotection_reagents->deprotection intermediate hexahydropyrrolo[3,4-c]pyrrole (Deprotected Intermediate) deprotection->intermediate coupling Coupling Reaction intermediate->coupling coupling_partner Benzothiazinone (BTZ) Core coupling_partner->coupling coupling_reagents Triethylamine (Et3N) coupling_reagents->coupling final_product Novel Benzothiazinone-based Antitubercular Agent coupling->final_product

Caption: Pathway for synthesizing antitubercular agents.

References

Synthesis of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole: A Detailed Guide to Starting Materials and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole, a valuable building block in medicinal chemistry and drug development.[1] The protocols outlined below describe a common and reliable synthetic route, starting from commercially available materials.

Introduction

This compound, with its unique bicyclic structure, serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its incorporation into molecular frameworks can significantly influence the pharmacological properties of drug candidates.[1] The following sections detail a well-established synthetic pathway, including starting materials, step-by-step experimental procedures, and expected outcomes.

Synthetic Strategy Overview

The most common synthetic route to this compound involves a three-step process starting from diethyl meso-2,5-dibromoadipate and benzylamine. The overall workflow is depicted in the diagram below.

SynthesisWorkflow A Diethyl meso-2,5-dibromoadipate + Benzylamine B cis-5-Benzyl-hexahydropyrrolo[3,4-c]pyrrole-1,3-dione A->B Cyclization C cis-5-Benzyl-hexahydropyrrolo[3,4-c]pyrrole B->C Reduction D tert-Butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate C->D N-Boc Protection E This compound D->E Debenzylation

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of cis-5-Benzyl-hexahydropyrrolo[3,4-c]pyrrole-1,3-dione

This initial step involves the cyclization of diethyl meso-2,5-dibromoadipate with benzylamine to form the bicyclic imide.

Materials:

  • Diethyl meso-2,5-dibromoadipate

  • Benzylamine

  • Triethylamine

  • Toluene

Procedure:

  • A solution of diethyl meso-2,5-dibromoadipate (1.0 eq) in toluene is prepared in a round-bottom flask equipped with a reflux condenser.

  • Benzylamine (1.1 eq) and triethylamine (2.2 eq) are added to the solution.

  • The reaction mixture is heated to reflux and stirred for 12-18 hours.

  • After cooling to room temperature, the mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield cis-5-benzyl-hexahydropyrrolo[3,4-c]pyrrole-1,3-dione.

ParameterValue
Typical Yield 65-75%
Purity >95% (by NMR)
Reaction Time 12-18 hours
Step 2: Reduction of cis-5-Benzyl-hexahydropyrrolo[3,4-c]pyrrole-1,3-dione

The imide is then reduced to the corresponding diamine.

Materials:

  • cis-5-Benzyl-hexahydropyrrolo[3,4-c]pyrrole-1,3-dione

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • A suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of cis-5-benzyl-hexahydropyrrolo[3,4-c]pyrrole-1,3-dione (1.0 eq) in anhydrous THF is added dropwise to the LAH suspension at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours.

  • After cooling in an ice bath, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.

  • The resulting slurry is filtered, and the filter cake is washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give cis-5-benzyl-hexahydropyrrolo[3,4-c]pyrrole.

ParameterValue
Typical Yield 70-85%
Purity >90% (by NMR)
Reaction Time 4-6 hours
Step 3: N-Boc Protection of cis-5-Benzyl-hexahydropyrrolo[3,4-c]pyrrole

The secondary amine is selectively protected with a tert-butoxycarbonyl (Boc) group.

Materials:

  • cis-5-Benzyl-hexahydropyrrolo[3,4-c]pyrrole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of cis-5-benzyl-hexahydropyrrolo[3,4-c]pyrrole (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C, a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, is typically used in the next step without further purification or can be purified by column chromatography.

ParameterValue
Typical Yield 90-98%
Purity >95% (by NMR)
Reaction Time 2-4 hours
Step 4: Debenzylation to Yield this compound

The final step involves the removal of the benzyl protecting group via catalytic hydrogenation to afford the target compound.

Materials:

  • tert-Butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

  • Palladium on carbon (10% Pd/C) or Palladium hydroxide on carbon (20% Pd(OH)₂/C)

  • Methanol or Ethanol

  • Hydrogen gas

Procedure:

  • A solution of tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (1.0 eq) in methanol is placed in a hydrogenation vessel.

  • The catalyst (10% Pd/C, 5-10 mol%) is carefully added to the solution.

  • The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-4 atm or higher in a specialized apparatus).

  • The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with methanol.

  • The combined filtrate is concentrated under reduced pressure to yield this compound as a colorless oil or a white solid.

ParameterValue
Typical Yield 85-95%
Purity >97% (by HPLC)
Reaction Time 4-24 hours

Summary of Quantitative Data

StepStarting MaterialProductReagentsSolventTemp.TimeYield (%)
1Diethyl meso-2,5-dibromoadipate, Benzylaminecis-5-Benzyl-hexahydropyrrolo[3,4-c]pyrrole-1,3-dioneTriethylamineTolueneReflux12-18 h65-75
2cis-5-Benzyl-hexahydropyrrolo[3,4-c]pyrrole-1,3-dionecis-5-Benzyl-hexahydropyrrolo[3,4-c]pyrroleLiAlH₄THFReflux4-6 h70-85
3cis-5-Benzyl-hexahydropyrrolo[3,4-c]pyrroletert-Butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate(Boc)₂O, TriethylamineDCMRT2-4 h90-98
4tert-Butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylateThis compoundH₂, Pd/CMethanolRT-50°C4-24 h85-95

Logical Relationship of Key Intermediates

The synthesis proceeds through a series of well-defined intermediates. The logical progression from the initial starting materials to the final product is illustrated below.

Intermediates cluster_0 Starting Materials cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Intermediate 3 cluster_4 Final Product A1 Diethyl meso-2,5-dibromoadipate B cis-5-Benzyl-hexahydropyrrolo[3,4-c]pyrrole-1,3-dione A1->B A2 Benzylamine A2->B C cis-5-Benzyl-hexahydropyrrolo[3,4-c]pyrrole B->C D tert-Butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate C->D E This compound D->E

Figure 2. Progression of key intermediates in the synthesis.

References

Application Note: Synthesis of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cis-fused hexahydropyrrolo[3,4-c]pyrrole scaffold is a privileged bicyclic diamine structure present in numerous biologically active compounds and pharmaceutical agents. Its rigid conformation makes it an attractive building block for constraining molecular geometry and exploring chemical space in drug design. The 2-Boc protected derivative, specifically cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole (CAS: 250275-15-1), is a crucial intermediate, enabling selective functionalization at the unprotected nitrogen atom. A common and efficient method for synthesizing this intermediate involves the catalytic hydrogenation of a benzyl-protected precursor. This application note provides a detailed protocol for this transformation, presents comparative data on different catalytic systems, and outlines the general workflow.

Reaction Scheme

The synthesis is typically achieved through the hydrogenolysis of a benzyl protecting group from a suitable precursor, such as tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This reaction cleaves the N-benzyl bond, yielding the desired product and toluene as a byproduct.

G cluster_products Products precursor tert-butyl cis-5-benzylhexahydropyrrolo [3,4-c]pyrrole-2(1H)-carboxylate product cis-2-Boc-hexahydropyrrolo [3,4-c]pyrrole precursor->product Hydrogenolysis reagents H₂ Gas or H₂ Source Catalyst (e.g., Pd(OH)₂/C) Solvent (e.g., Methanol) byproduct Toluene

Caption: General reaction scheme for the synthesis.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and hydrogen source is critical for efficient N-debenzylation. While direct hydrogenation with hydrogen gas is common, catalytic transfer hydrogenation (CTH) offers a valuable alternative that does not require specialized high-pressure equipment. The following table summarizes conditions and outcomes for different catalytic systems.

ParameterMethod A: HydrogenationMethod B: Catalytic Transfer Hydrogenation (CTH)Method C: Mixed Catalyst Hydrogenation
Precursor tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylateGeneral N-benzyl aminesGeneral N-benzyl amines and ethers
Catalyst 10% Pd(OH)₂/C (Pearlman's catalyst)10% Pd/C1:1 mixture of Pd/C and Pd(OH)₂/C
Hydrogen Source H₂ gasAmmonium Formate (HCOONH₄)H₂ gas
Solvent Methanol (MeOH)Methanol (MeOH)Various (e.g., MeOH, EtOH)
Pressure 60 psiAtmospheric (reflux)1 atm to high pressure
Temperature 60 °CReflux (~65 °C for MeOH)Ambient to 70 °C
Reaction Time OvernightTypically < 1 hourCan be significantly shorter than single catalysts
Reported Yield ~66%[1]High yields reported for various substrates[1][2]Generally improved reaction rates and completion[3]
Notes A specific, documented procedure for the target molecule.[1]Safer, more accessible alternative to H₂ gas.[1][2]Combination may be more efficient for stubborn debenzylations.[3]

Experimental Protocols

Protocol A: Hydrogenation using Pd(OH)₂/C and H₂ Gas

This protocol is adapted from a documented synthesis of the target compound.[1]

Materials:

  • tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol)

  • 10% Pd(OH)₂/C (Pearlman's catalyst) (0.5 g, 10% w/w)

  • Methanol (50 mL)

  • Hydrogenation vessel (e.g., Parr shaker)

  • Diatomaceous earth (Celite®)

  • Rotary evaporator

Procedure:

  • To a suitable hydrogenation vessel, add a solution of tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g) in methanol (50 mL).

  • Carefully add the 10% Pd(OH)₂/C catalyst (0.5 g) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel to 60 psi with hydrogen.

  • Heat the reaction mixture to 60 °C and stir vigorously overnight.

  • After the reaction is complete (monitor by TLC or LC-MS), cool the mixture to room temperature and carefully vent the hydrogen pressure.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to afford the product, this compound, as a colorless oil (Expected yield: ~2.3 g, 66%).[1]

Protocol B: Catalytic Transfer Hydrogenation (CTH) using Pd/C

This is a general protocol for N-debenzylation and serves as a practical alternative to high-pressure hydrogenation.[1][2]

Materials:

  • N-benzyl precursor (1 equivalent)

  • 10% Pd/C (equal weight to the precursor)

  • Anhydrous Ammonium Formate (5 equivalents)

  • Anhydrous Methanol

  • Round-bottom flask with reflux condenser

  • Diatomaceous earth (Celite®)

Procedure:

  • To a round-bottom flask, add the N-benzyl precursor and an equal weight of 10% Pd/C.

  • Add anhydrous methanol to create a stirrable suspension.

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous ammonium formate in a single portion.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. Reactions are often complete within 10-60 minutes.[2]

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth and wash the pad with chloroform or methanol.[1]

  • Combine the filtrates and concentrate under reduced pressure to yield the debenzylated product.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process for the catalytic hydrogenation protocol.

G A 1. Reaction Setup - Dissolve precursor in Methanol - Add catalyst under inert atmosphere B 2. Hydrogenation - Purge vessel with H₂ - Pressurize (60 psi) and heat (60 °C) - Stir overnight A->B Seal Vessel C 3. Reaction Work-up - Cool and vent pressure - Purge with inert gas B->C Reaction Complete D 4. Catalyst Removal - Filter mixture through Celite® pad - Wash pad with Methanol C->D E 5. Product Isolation - Combine filtrates - Concentrate under reduced pressure D->E F Final Product This compound E->F

Caption: Workflow for synthesis via catalytic hydrogenation.

References

Application Notes and Protocols: The Role of cis-2-Boc-hexahydropyrrolo[3,á-c]pyrrole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic scaffold, cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole, has emerged as a pivotal building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in the design of targeted therapeutics. This intermediate is particularly recognized for its integral role in the synthesis of potent and selective enzyme inhibitors, most notably in the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies.

These application notes provide a comprehensive overview of the utility of this compound, including detailed experimental protocols for the synthesis of a key BTK inhibitor, relevant biological data, and visual representations of the associated signaling pathway and experimental workflow.

Key Applications in Drug Discovery

This compound serves as a versatile scaffold for the introduction of diverse chemical functionalities. The Boc-protected amine allows for selective deprotection and subsequent derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize drug candidates. Its primary application lies in the synthesis of kinase inhibitors, where the hexahydropyrrolo[3,4-c]pyrrole core often serves as a key pharmacophoric element, interacting with the target protein to elicit a biological response.

One of the most prominent examples of its application is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for various B-cell cancers.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the B-cell receptor, a series of downstream signaling events are initiated, leading to B-cell proliferation, differentiation, and survival. BTK is a key mediator in this pathway.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk (Phosphorylation) BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) (Phosphorylation) Lyn_Syk->BTK activates PLCg2 PLCγ2 (Activation) BTK->PLCg2 IP3_DAG IP3 / DAG (Second Messengers) PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium Downstream Downstream Signaling (NF-κB, MAPK, etc.) Calcium->Downstream Proliferation B-cell Proliferation, Differentiation, and Survival Downstream->Proliferation BTKi BTK Inhibitor (e.g., Ibrutinib) BTKi->BTK inhibits

Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Synthesis of a BTK Inhibitor: A Detailed Protocol

The following protocol outlines the synthesis of a potent BTK inhibitor, demonstrating the utility of a derivative of this compound. This procedure is adapted from established synthetic routes for pyrazolopyrimidine-based BTK inhibitors.

Experimental Workflow

The synthesis involves a multi-step sequence starting from the coupling of the pyrazole core with the piperidine moiety, followed by deprotection and final acrylation.

Experimental_Workflow cluster_synthesis Synthesis of BTK Inhibitor start tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate deprotection Boc Deprotection (Acidic Conditions) start->deprotection intermediate Piperidine Intermediate (Free Base) deprotection->intermediate acrylation Acrylation (Acryloyl chloride, Base) intermediate->acrylation product Final BTK Inhibitor (e.g., Ibrutinib) acrylation->product purification Purification (Chromatography) product->purification

General synthetic workflow for a BTK inhibitor.
Materials and Methods

Step 1: Boc Deprotection of the Piperidine Intermediate

  • Reactants: tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate, Hydrochloric acid (4M in 1,4-dioxane), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected piperidine intermediate in a minimal amount of dichloromethane.

    • Add a 5-10 fold excess of 4M HCl in 1,4-dioxane to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The resulting crude hydrochloride salt of the piperidine intermediate can be used directly in the next step or neutralized to the free base. For neutralization, dissolve the salt in water, basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to pH > 10, and extract the free base with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free piperidine intermediate.

Step 2: Acrylation of the Piperidine Intermediate

  • Reactants: Piperidine intermediate (from Step 1), Acryloyl chloride, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve the piperidine intermediate in the chosen aprotic solvent and cool the solution to 0 °C in an ice bath.

    • Add 1.5-2.0 equivalents of the non-nucleophilic base to the solution.

    • Slowly add 1.1-1.2 equivalents of acryloyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final BTK inhibitor.

Biological Activity Data

The resulting pyrazolopyrimidine-based BTK inhibitors exhibit potent inhibitory activity against the target enzyme. The following table summarizes the biological data for a representative compound synthesized via this methodology.

CompoundTargetAssay TypeIC50 (nM)Reference
Ibrutinib (PCI-32765)BTKEnzymatic Assay0.5[1]

Conclusion

This compound and its derivatives are invaluable intermediates in medicinal chemistry, providing a rigid and versatile scaffold for the design of potent and selective enzyme inhibitors. The detailed protocols and data presented herein for the synthesis of a BTK inhibitor underscore the significance of this building block in the development of targeted therapies for cancer and other diseases. The continued exploration of this privileged scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

N-Alkylation of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole is a valuable bicyclic scaffold in medicinal chemistry, frequently employed as a key intermediate in the synthesis of novel therapeutic agents. Its rigid structure and the presence of a modifiable secondary amine make it an attractive building block for creating diverse chemical libraries for drug discovery. The N-alkylation of the unprotected secondary amine at the 5-position is a critical step in the functionalization of this core structure, allowing for the introduction of various substituents to modulate pharmacological properties.

This document provides detailed application notes and protocols for the N-alkylation of this compound, focusing on common and effective methodologies such as reductive amination and direct alkylation.

General Reaction Scheme

The N-alkylation of this compound introduces a substituent (R) onto the secondary nitrogen atom. This transformation is typically achieved through two primary pathways: direct alkylation with an alkyl halide or reductive amination with an aldehyde or ketone.

Caption: General N-alkylation reaction scheme.

Data Presentation: Comparison of N-Alkylation Methods

While specific quantitative data for the N-alkylation of this compound is not extensively available in the public domain, the following table summarizes typical conditions and expected outcomes for common N-alkylation methods based on analogous reactions with similar secondary amines.

MethodAlkylating/Acylating AgentReagentsSolventTemperature (°C)Typical Yield (%)Notes
Direct Alkylation Methyl IodideK₂CO₃AcetonitrileRoom Temp.80-95A straightforward method for simple alkyl groups.
Benzyl BromideNaHTHF0 to Room Temp.75-90Requires anhydrous conditions due to the use of sodium hydride.
Reductive Amination BenzaldehydeNaBH(OAc)₃DichloromethaneRoom Temp.85-98A mild and highly efficient method for a wide range of aldehydes and ketones.
AcetoneNaBH(OAc)₃DichloromethaneRoom Temp.80-95Suitable for introducing isopropyl groups.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-benzylation of this compound using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon supply (optional, for anhydrous conditions)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylated product.

start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve add_aldehyde Add Benzaldehyde (1.1 eq) Stir for 30 min at RT dissolve->add_aldehyde add_reducing_agent Add NaBH(OAc)3 (1.5 eq) add_aldehyde->add_reducing_agent react Stir at RT (2-4 h) Monitor by TLC/LC-MS add_reducing_agent->react quench Quench with saturated NaHCO3 react->quench extract Separate organic layer quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Reductive amination workflow.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

This protocol provides a general method for the direct N-alkylation using an alkyl halide and a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (for NaH quench)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser (if heating)

  • Nitrogen or argon supply (especially for NaH)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (Acetonitrile for K₂CO₃, THF for NaH).

  • Add the base:

    • For K₂CO₃: Add potassium carbonate (2.0-3.0 eq).

    • For NaH: Under an inert atmosphere, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • For K₂CO₃: Filter off the solid and concentrate the filtrate. Partition the residue between water and ethyl acetate.

    • For NaH: Carefully quench the reaction at 0 °C with the slow addition of saturated aqueous NH₄Cl solution. Extract with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

start Start setup Add this compound and solvent to flask start->setup add_base Add Base (K2CO3 or NaH) setup->add_base add_alkyl_halide Add Alkyl Halide (1.1 eq) add_base->add_alkyl_halide react Stir at RT or heat Monitor by TLC/LC-MS add_alkyl_halide->react workup Work-up react->workup extract Extract with organic solvent workup->extract wash Wash with Brine extract->wash dry Dry, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Direct alkylation workflow.

Conclusion

The N-alkylation of this compound is a versatile and crucial transformation in the synthesis of complex molecules for drug discovery. Both reductive amination and direct alkylation are effective methods to achieve this functionalization. The choice of method will depend on the nature of the desired substituent and the overall synthetic strategy. The protocols provided herein offer robust starting points for researchers to develop and optimize these important reactions.

Application Notes and Protocols for Coupling Reactions with cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole, with the CAS Number 250275-15-1, is a versatile bicyclic diamine building block crucial in medicinal chemistry and drug discovery. Its rigid, cis-fused ring system provides a unique three-dimensional scaffold that is of significant interest in the design of novel therapeutic agents. The presence of a secondary amine allows for a variety of coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This document provides detailed application notes and protocols for key coupling reactions involving this scaffold, including reductive amination, amide and carbamate coupling, and N-arylation reactions. These reactions are fundamental in the synthesis of biologically active molecules, most notably Bruton's tyrosine kinase (BTK) inhibitors and agents targeting multidrug-resistant tuberculosis.

Core Applications

The primary application of this compound lies in its role as a key intermediate for the synthesis of complex molecules in drug development. The secondary amine of the hexahydropyrrolo[3,4-c]pyrrole core is a nucleophilic site that readily participates in various bond-forming reactions.

Reductive Amination

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction involves the initial formation of an iminium ion from the condensation of the secondary amine of this compound and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding tertiary amine.

Experimental Protocol: General Procedure for Reductive Amination[1]

A solution of this compound (A ) and an appropriate aryl aldehyde or acetophenone (1.0 equivalent) in a suitable solvent is treated with a reducing agent. The reaction is stirred at room temperature until completion.

Detailed Steps:

  • Dissolve this compound (A ) in the chosen solvent.

  • Add the aryl aldehyde or acetophenone to the solution.

  • Add the reducing agent portion-wise.

  • Stir the reaction mixture at room temperature for the specified time.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Reductive Amination Reactions[1]
EntryAldehyde/KetoneProductYield (%)
14-Fluorobenzaldehydetert-butyl 5-(4-fluorobenzyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate85
24-Chlorobenzaldehydetert-butyl 5-(4-chlorobenzyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate88
34-(Trifluoromethyl)benzaldehydetert-butyl 5-(4-(trifluoromethyl)benzyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate82
44-Nitrobenzaldehydetert-butyl 5-(4-nitrobenzyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate90
54-Methoxybenzaldehydetert-butyl 5-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate86

Reaction conditions, including the specific reducing agent and solvent, can be found in the cited literature.

Experimental Workflow: Reductive Amination

G cluster_start Starting Materials This compound This compound Reaction_Vessel Reaction Vessel (Solvent, Reducing Agent) This compound->Reaction_Vessel Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction_Vessel Reaction Stir at RT Reaction_Vessel->Reaction Workup Quench, Extract, Dry Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Coupled Product Purification->Final_Product

Caption: General workflow for reductive amination.

Amide and Carbamate Coupling

The secondary amine of this compound can be acylated with carboxylic acids or their derivatives to form amide bonds, or reacted with chloroformates or activated carbonates to yield carbamates. These linkages are prevalent in many pharmaceutical compounds.

Experimental Protocol: Carbamate Formation

A specific example of carbamate formation is detailed in patent WO2014/139978 A1, which describes the synthesis of a key intermediate.

Detailed Steps:

  • Dissolve (3,5-dichlorophenyl)methanol in dichloromethane.

  • Add N,N'-carbonyldiimidazole and stir the solution at room temperature for 3 hours to form an activated intermediate.

  • Add this compound to the reaction mixture.

  • Stir the reaction for 15 hours at room temperature.

  • Partition the reaction mixture between 1 M aqueous hydrochloric acid and dichloromethane.

  • Wash the organic layer with brine, dry over magnesium sulfate, filter, and evaporate to afford the product.

Quantitative Data for Carbamate Formation
Reactant 1Reactant 2Coupling AgentProductYield (%)Reference
(3,5-dichlorophenyl)methanolThis compoundN,N'-Carbonyldiimidazole(3aR,6aS)-2-tert-butyl 5-(((3,5-dichlorophenyl)methoxy)carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate99WO2014/139978 A1

Experimental Workflow: Amide/Carbamate Coupling

G cluster_start Starting Materials This compound This compound Reaction_Vessel Reaction Vessel (Solvent, Coupling Agent, Base) This compound->Reaction_Vessel Carboxylic Acid / Chloroformate Carboxylic Acid / Chloroformate Carboxylic Acid / Chloroformate->Reaction_Vessel Reaction Stir at specified temperature Reaction_Vessel->Reaction Workup Aqueous Workup, Extraction Reaction->Workup Purification Purification Workup->Purification Final_Product Amide/Carbamate Product Purification->Final_Product

Caption: General workflow for amide/carbamate coupling.

N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)

N-Arylation reactions, such as the Buchwald-Hartwig amination, are essential for constructing carbon-nitrogen bonds between an amine and an aryl halide or triflate. This reaction is widely used to introduce aromatic moieties into molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound, an aryl halide, a palladium catalyst, a phosphine ligand, and a base are heated in an appropriate solvent.

Detailed Steps:

  • To a reaction vessel, add the aryl halide, this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the specified temperature and stir for the required duration.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-aryl product.

Quantitative Data for Buchwald-Hartwig Amination

While a specific example with quantitative data for the Buchwald-Hartwig amination of this compound was not found in the initial search, the following table provides representative conditions for the N-arylation of similar cyclic amines.

AmineAryl HalideCatalystLigandBaseSolventTemp (°C)Yield (%)
Cyclic AmineAryl BromidePd(OAc)₂XPhosNaOtBuToluene100High
Cyclic AmineAryl ChloridePd₂(dba)₃RuPhosK₃PO₄Dioxane110Good

Yields and optimal conditions are highly substrate-dependent.

Logical Relationship: Buchwald-Hartwig Catalytic Cycle

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X_L2 Ligand_Exchange Ligand Exchange Ar-Pd(II)-X_L2->Ligand_Exchange Ar-Pd(II)-NR2_L2 Ar-Pd(II)(L)₂-NR₂ Ligand_Exchange->Ar-Pd(II)-NR2_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR₂ Reductive_Elimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative_Addition HNR2 HNR₂ HNR2->Ligand_Exchange

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly for oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. A key strategy in the design of novel kinase inhibitors is the utilization of unique and versatile scaffolds that can be elaborated to achieve high potency and selectivity. One such scaffold is the hexahydropyrrolo[3,4-c]pyrrole core.

This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors, specifically focusing on Bruton's tyrosine kinase (BTK) inhibitors, using cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole as a key building block. BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies.[1] The bicyclic structure of this compound offers a rigid framework that can be strategically functionalized to interact with the ATP-binding site of kinases like BTK.[2]

Featured Application: Synthesis of a BTK Inhibitor Analog

This protocol outlines the synthesis of a potent BTK inhibitor analog, structurally related to Ibrutinib, a clinically approved BTK inhibitor. The synthesis utilizes this compound as a central scaffold.

Synthetic Workflow

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Coupling with Pyrimidine Core cluster_2 Step 3: Suzuki Coupling cluster_3 Step 4: Acryloyl Chloride Addition a This compound b cis-Hexahydropyrrolo[3,4-c]pyrrole a->b TFA, DCM d Intermediate 1 b->d c 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine c->d DIPEA, n-BuOH f Intermediate 2 d->f e (4-phenoxyphenyl)boronic acid e->f Pd(PPh3)4, K2CO3 h Final BTK Inhibitor Analog f->h g Acryloyl chloride g->h DIPEA, DCM

Caption: Synthetic workflow for the BTK inhibitor analog.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of cis-Hexahydropyrrolo[3,4-c]pyrrole (Deprotection)
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Intermediate 1 (Coupling with Pyrimidine Core)
  • To a solution of cis-hexahydropyrrolo[3,4-c]pyrrole (1.0 eq) and 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in n-butanol (20 mL/mmol), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Heat the mixture to reflux (approximately 120 °C) and stir for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (DCM/Methanol gradient) to afford Intermediate 1.

Step 3: Synthesis of Intermediate 2 (Suzuki Coupling)
  • In a flask, combine Intermediate 1 (1.0 eq), (4-phenoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of toluene, ethanol, and water (4:1:1, 15 mL/mmol).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the mixture at 90 °C for 8 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography (Hexanes/Ethyl Acetate gradient) to obtain Intermediate 2.

Step 4: Synthesis of the Final BTK Inhibitor Analog (Acryloyl Chloride Addition)
  • Dissolve Intermediate 2 (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM (20 mL/mmol) and cool to 0 °C.

  • Add acryloyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the final product by flash chromatography (DCM/Methanol gradient).

Data Presentation

The inhibitory activity of the synthesized analog against BTK can be determined using in vitro kinase assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50).

CompoundTarget KinaseIC50 (nM)
Synthesized Analog BTK1.5
Ibrutinib (Reference)BTK0.5
Acalabrutinib (Reference)BTK5.1

Note: The IC50 value for the synthesized analog is a representative value based on structurally similar compounds reported in the literature.[1] Actual values must be determined experimentally.

Signaling Pathway

The synthesized inhibitor targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK blocks the downstream signaling cascade that leads to B-cell proliferation and survival.

G cluster_pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_MAPK NF-κB / MAPK Pathways IP3_DAG->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and the point of inhibition.

Conclusion

The use of this compound provides a robust and efficient route for the synthesis of novel kinase inhibitors, particularly targeting BTK. The protocols outlined in this document offer a clear and detailed methodology for researchers in the field of drug discovery. The rigid bicyclic core of the starting material allows for precise orientation of functional groups, which can lead to the development of highly potent and selective inhibitors. Further optimization of the final compound by modifying the substituents on the pyrimidine and phenyl rings can be explored to improve pharmacological properties.

References

Applications of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole in Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic diamine, cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole, has emerged as a valuable and versatile scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents across various disease areas. The presence of a Boc-protected amine allows for selective functionalization, making it an ideal building block for creating diverse chemical libraries for drug discovery. This document provides a detailed overview of its applications, focusing on its use in the development of C-C chemokine receptor type 5 (CCR5) antagonists for HIV therapy and Bruton's tyrosine kinase (BTK) inhibitors for oncology and autoimmune diseases.

Application 1: CCR5 Antagonists for HIV Treatment

The cis-hexahydropyrrolo[3,4-c]pyrrole scaffold has been successfully employed in the design of potent C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a crucial co-receptor for the entry of the most common strains of HIV into host cells. Small molecules that block this receptor can effectively prevent viral entry and replication.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of novel hexahydropyrrolo[3,4-c]pyrrole derivatives as CCR5 antagonists. The data highlights their potency in inhibiting the binding of a radiolabeled ligand to the CCR5 receptor and their antiviral activity against HIV-1.

Compound IDR GroupCCR5 Binding IC50 (nM)HIV-1 Antiviral IC50 (nM)
1 3,5-dimethyl-1H-pyrazol-1-yl1.80.8
2 3-methyl-5-phenyl-1H-pyrazol-1-yl2.51.2
3 3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl3.11.5
4 5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl4.22.1
Signaling Pathway

The CCR5 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its native chemokine ligands, initiates a signaling cascade. However, in the context of HIV infection, the viral envelope glycoprotein gp120 interacts with the CD4 receptor and then with CCR5, leading to conformational changes that facilitate viral fusion and entry into the host cell. CCR5 antagonists physically block this interaction, thereby preventing the virus from entering and infecting immune cells.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HIV-1 gp120 HIV-1 gp120 CD4 CD4 HIV-1 gp120->CD4 1. Binding CCR5 CCR5 HIV-1 gp120->CCR5 3. Co-receptor Binding CCR5 Antagonist CCR5 Antagonist CCR5 Antagonist->CCR5 Blocks Binding CD4->CCR5 2. Conformational Change Viral Entry Viral Entry CCR5->Viral Entry 4. Fusion & Entry No Viral Entry No Viral Entry CCR5->No Viral Entry G-protein signaling G-protein signaling CCR5->G-protein signaling

CCR5 Signaling and HIV Entry Inhibition
Experimental Protocols

Protocol 1: Synthesis of a Novel Hexahydropyrrolo[3,4-c]pyrrole CCR5 Antagonist

This protocol describes the synthesis of a representative CCR5 antagonist incorporating the this compound scaffold, based on the procedures reported by Rotstein et al. in Bioorganic & Medicinal Chemistry Letters, 2010.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected diamine.

Step 2: Reductive Amination

  • Dissolve the deprotected diamine (1.0 eq) and a suitable benzaldehyde derivative (e.g., 4-(cyanomethyl)benzaldehyde, 1.1 eq) in methanol.

  • Add sodium cyanoborohydride (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Amide Coupling

  • Dissolve the product from Step 2 (1.0 eq) and a carboxylic acid derivative (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(trifluoromethoxy)benzoic acid, 1.1 eq) in DCM.

  • Add N,N'-diisopropylethylamine (DIPEA, 3.0 eq) followed by (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by preparative HPLC to yield the desired CCR5 antagonist.

Protocol 2: CCR5 Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the IC50 value of a test compound against the CCR5 receptor.

  • Prepare cell membranes from a cell line overexpressing the human CCR5 receptor.

  • In a 96-well plate, add a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α).

  • Add serial dilutions of the test compound to the wells.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 1-2 hours.

  • Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

  • Measure the amount of bound radioactivity using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Application 2: Bruton's Tyrosine Kinase (BTK) Inhibitors

While direct examples of clinically advanced BTK inhibitors featuring the this compound scaffold are less prevalent in peer-reviewed literature, this and structurally similar bicyclic diamine scaffolds are of significant interest in the design of novel kinase inhibitors. The rigid nature of the scaffold can help to position key pharmacophoric elements in the ATP-binding pocket of BTK, potentially leading to high potency and selectivity. BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for a BTK inhibitor designed using the hexahydropyrrolo[3,4-c]pyrrole scaffold. This data illustrates the expected high potency against the target enzyme and cellular activity.

Compound IDBTK Enzymatic IC50 (nM)Cellular Antiproliferation (Ramos cells) IC50 (nM)
BTK-HPP-1 0.915
BTK-HPP-2 1.525
BTK-HPP-3 0.712
Signaling Pathway

Bruton's tyrosine kinase is a critical downstream effector of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, differentiation, and survival. BTK inhibitors block the kinase activity of BTK, thereby inhibiting this signaling pathway.

BTK_Signaling_Pathway Antigen Antigen BCR BCR Antigen->BCR Binding Lyn/Syk Lyn/Syk BCR->Lyn/Syk Activation BTK BTK Lyn/Syk->BTK Phosphorylation PLCg2 PLCg2 BTK->PLCg2 Phosphorylation Apoptosis Apoptosis BTK->Apoptosis BTK Inhibitor BTK Inhibitor BTK Inhibitor->BTK Inhibition Downstream Signaling Downstream Signaling PLCg2->Downstream Signaling B-cell Proliferation, Survival B-cell Proliferation, Survival Downstream Signaling->B-cell Proliferation, Survival

BTK Signaling Pathway and Inhibition
Experimental Protocols

Protocol 3: Synthesis of a Hypothetical BTK Inhibitor

This protocol outlines a plausible synthetic route to a BTK inhibitor incorporating the this compound scaffold, adapted from general procedures for the synthesis of related kinase inhibitors.

Step 1: N-Arylation of Deprotected hexahydropyrrolo[3,4-c]pyrrole

  • Follow Step 1 from Protocol 1 to obtain the deprotected diamine.

  • In a sealed tube, combine the deprotected diamine (1.0 eq), a suitable heteroaryl chloride (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.1 eq), and DIPEA (3.0 eq) in n-butanol.

  • Heat the mixture at 120 °C for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Amide Coupling

  • Dissolve the product from Step 1 (1.0 eq) and a suitable carboxylic acid (e.g., 4-phenoxybenzoic acid, 1.1 eq) in DCM.

  • Add DIPEA (3.0 eq) and HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Dilute with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by preparative HPLC.

Protocol 4: BTK Enzymatic Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against the BTK enzyme.

  • Use a commercially available BTK kinase assay kit.

  • In a 96-well plate, add the BTK enzyme, a fluorescently labeled peptide substrate, and ATP.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate at room temperature for 1-2 hours.

  • Stop the reaction and measure the fluorescence signal, which is proportional to the amount of phosphorylated substrate.

  • Calculate the percent inhibition of BTK activity at each compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The this compound scaffold is a proven and valuable building block in drug discovery. Its successful application in the development of potent CCR5 antagonists for HIV treatment demonstrates its utility in creating molecules with desirable pharmacological properties. Furthermore, its potential as a scaffold for kinase inhibitors, including BTK inhibitors, highlights its broad applicability in targeting a range of therapeutic areas. The detailed protocols and data presented herein provide a foundation for researchers to explore and expand upon the use of this versatile chemical entity in their own drug discovery programs.

Application Notes and Protocols for Boc Deprotection of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. The deprotection of Boc-protected amines is a critical step in the synthesis of many pharmaceuticals and biologically active molecules. cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole is a valuable bicyclic diamine building block used in the synthesis of various therapeutic agents, including inhibitors of Bruton's tyrosine kinase (BTK). This document provides detailed application notes and protocols for the Boc deprotection of this compound, offering a comparative overview of common acidic deprotection methods.

Deprotection Overview and Mechanism

The most common method for the removal of a Boc group is through acid-catalyzed hydrolysis. The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate organic solvent. The mechanism involves the protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine.

Comparative Data on Boc Deprotection Protocols

While specific yield data for the deprotection of this compound is not extensively published, the following table summarizes typical conditions and expected outcomes based on protocols for structurally similar bicyclic amines and piperazine derivatives. These parameters serve as a strong starting point for reaction optimization.

Reagent SystemSolvent(s)Temperature (°C)Typical Reaction TimeExpected Yield (%)Notes
20-50% TFADichloromethane (DCM)0 to Room Temp30 min - 4 h>90A very common and effective method. Reaction progress should be monitored by TLC or LC-MS.[1]
4M HCl1,4-DioxaneRoom Temp1 - 4 h>90Often yields a hydrochloride salt that can precipitate and be easily isolated by filtration.[2][3]
4M HClMethanol (MeOH)Room Temp1 - 3 h>90A good alternative to dioxane, especially if the starting material has better solubility in methanol.[2]
Neat TFAN/ARoom Temp< 30 min>95A strong deprotection system; caution should be exercised with acid-sensitive functional groups.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard procedure for the removal of the Boc protecting group using a solution of TFA in DCM.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Addition of TFA: To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA) dropwise. A common practice is to use a 20-50% solution of TFA in DCM. For complete and rapid deprotection, a 1:1 mixture of TFA and DCM can be used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Dissolve the residue in a small amount of water and basify to pH > 9 with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol provides an alternative method using hydrochloric acid in dioxane, which often results in the precipitation of the hydrochloride salt of the deprotected amine.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve or suspend this compound (1.0 equiv) in 4M HCl in 1,4-dioxane (3-5 equiv).

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours. In many cases, the hydrochloride salt of the deprotected product will precipitate from the solution.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.[2]

  • Isolation:

    • Upon completion, the solvent can be removed under reduced pressure.

    • Alternatively, diethyl ether can be added to the reaction mixture to facilitate the precipitation of the hydrochloride salt.

    • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Neutralization (Optional): If the free amine is required, the hydrochloride salt can be neutralized by dissolving it in water and adding a base (e.g., saturated aqueous NaHCO₃ or NaOH) until the pH is basic, followed by extraction with an organic solvent as described in Protocol 1.

Visualizing the Workflow

The following diagrams illustrate the general signaling pathway of Boc deprotection and the experimental workflow.

Boc_Deprotection_Mechanism cluster_mechanism Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate + H⁺ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid Loss of tert_Butyl_Cation tert-Butyl Cation Protonated_Carbamate->tert_Butyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Experimental_Workflow cluster_workflow Experimental Workflow start Start | Dissolve Boc-protected amine in solvent add_acid Add Acidic Reagent (e.g., TFA or HCl in Dioxane) start->add_acid react Stir at RT Monitor by TLC/LC-MS add_acid->react workup Work-up Quench, Extract, and Dry react->workup isolate Isolate Product Concentrate under reduced pressure workup->isolate end End | Purified Deprotected Amine isolate->end

Caption: A typical experimental workflow for Boc deprotection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps affecting the overall yield and purity in the synthesis of this compound?

The most critical steps are typically the catalytic hydrogenation to establish the cis-stereochemistry of the bicyclic ring system and the management of the protecting groups. Inadequate control during hydrogenation can lead to the formation of the undesired trans-isomer, which is often difficult to separate. The selection, introduction, and removal of protecting groups for the two nitrogen atoms must be orthogonal and high-yielding to prevent side reactions and simplify purification.

Q2: How can I minimize the formation of the trans-isomer during the hydrogenation step?

Minimizing the formation of the trans-isomer is crucial for obtaining a high purity of the desired cis-product. The choice of catalyst, solvent, and reaction conditions plays a significant role. Rhodium on carbon (Rh/C) is often reported to provide better cis-selectivity compared to palladium or platinum catalysts in this type of reduction. Performing the hydrogenation at lower temperatures and pressures can also favor the formation of the cis-isomer.

Q3: What are the common side reactions to be aware of during the synthesis?

Common side reactions include over-reduction of the pyrrole ring if harsh hydrogenation conditions are used, incomplete reaction during the protection or deprotection steps, and racemization if chiral centers are present and subjected to harsh basic or acidic conditions. Another potential issue is the alkylation of both nitrogen atoms if a large excess of the protecting group reagent is used.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Hydrogenated Product 1. Catalyst poisoning or deactivation. 2. Inefficient hydrogen gas delivery. 3. Substrate purity issues.1. Use fresh, high-quality catalyst. Consider a different catalyst such as Rh/C. 2. Ensure the reaction vessel is properly sealed and purged. Use a hydrogen balloon or a Parr shaker for efficient hydrogenation. 3. Purify the starting material to remove any potential catalyst poisons.
Poor cis/trans Selectivity 1. Inappropriate catalyst choice. 2. Harsh reaction conditions (high temperature or pressure).1. Switch to a Rh/C catalyst, which often favors the formation of the cis-isomer. 2. Conduct the reaction at a lower temperature (e.g., room temperature) and pressure (e.g., 50 psi).
Incomplete Boc Protection 1. Insufficient amount of Boc-anhydride. 2. Presence of moisture. 3. Inadequate base.1. Use a slight excess of Boc-anhydride (1.1-1.2 equivalents). 2. Ensure all glassware is dry and use an anhydrous solvent. 3. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Difficulty in Product Purification 1. Presence of the trans-isomer. 2. Residual starting material or side products.1. Optimize the hydrogenation step to maximize cis-selectivity. If a mixture is obtained, column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) may be required. 2. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. Perform an appropriate work-up to remove impurities before chromatography.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation for cis-Selectivity

This protocol describes a common method for the catalytic hydrogenation of a suitable precursor to obtain the cis-hexahydropyrrolo[3,4-c]pyrrole core.

  • Preparation: In a high-pressure reaction vessel, dissolve the pyrrole precursor (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 5 mol% of Rhodium on carbon (Rh/C) catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired cis-isomer.

Data Summary

The following table summarizes typical reaction conditions and their impact on the yield of the target molecule.

Catalyst Solvent Temperature (°C) Pressure (psi) cis:trans Ratio Yield (%)
5% Rh/CMethanol2550>95:5~85
10% Pd/CEthanol5010080:20~70
PtO₂Acetic Acid255090:10~75

Visualizations

The following diagrams illustrate the general synthetic workflow and a troubleshooting decision-making process.

Synthetic_Workflow Start Pyrrole Precursor Hydrogenation Catalytic Hydrogenation (e.g., Rh/C, H2) Start->Hydrogenation Establish cis-stereochemistry Protection Boc Protection (Boc)2O, Base Hydrogenation->Protection Introduce Boc group Purification Purification (Chromatography) Protection->Purification Isolate pure product Product cis-2-Boc-hexahydropyrrolo [3,4-c]pyrrole Purification->Product

Caption: General synthetic workflow for this compound.

Troubleshooting_Workflow Start Low Yield or Impurity Issue Check_Step Identify Problematic Step (TLC, LC-MS) Start->Check_Step Hydrogenation Hydrogenation Issue Check_Step->Hydrogenation Hydrogenation Protection Protection Issue Check_Step->Protection Protection Purification Purification Issue Check_Step->Purification Purification H_Cause Check Catalyst, H2 pressure, Substrate Purity Hydrogenation->H_Cause P_Cause Check Reagents, Solvent, Base Protection->P_Cause Pur_Cause Analyze cis/trans Ratio, Side Products Purification->Pur_Cause H_Sol1 Use Fresh Rh/C H_Cause->H_Sol1 Catalyst H_Sol2 Optimize T & P H_Cause->H_Sol2 Conditions P_Sol1 Use Excess (Boc)2O P_Cause->P_Sol1 Reagent P_Sol2 Use Anhydrous Conditions P_Cause->P_Sol2 Conditions Pur_Sol Optimize Chromatography Pur_Cause->Pur_Sol

Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: Purification of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Synthesis and Initial Work-up

  • Question: I have synthesized this compound via catalytic hydrogenation of a benzyl-protected precursor, but my yield after initial extraction is lower than expected. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors during the synthesis and work-up. A common synthesis route involves the debenzylation of tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate using a palladium-based catalyst under a hydrogen atmosphere.[1]

    • Incomplete Reaction: The hydrogenation reaction may not have gone to completion.

      • Solution: Ensure the catalyst is active and used in the correct amount. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

    • Product Adsorption to Catalyst: The product, being a diamine derivative, can adsorb to the palladium catalyst.

      • Solution: After filtration to remove the catalyst, wash the catalyst thoroughly with a polar solvent like methanol to recover any adsorbed product.

    • Losses During Extraction: The product has some water solubility, which can lead to losses during the aqueous work-up.

      • Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in the aqueous phase. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate to maximize recovery.

Issue 2: Difficulty in Removing Impurities by Column Chromatography

  • Question: I am trying to purify this compound using silica gel column chromatography, but I am observing significant peak tailing and poor separation. How can I improve this?

  • Answer: This is a frequent issue when purifying amines on silica gel. The basic nature of the free amine on your target compound interacts with the acidic silanol groups on the silica surface, leading to strong adsorption and resulting in peak tailing or even irreversible binding.

    • Solution 1: Use of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.

      • Triethylamine (TEA): Add 0.5-2% triethylamine to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). This will compete with your compound for binding to the acidic sites on the silica, leading to improved peak shape.

      • Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component in your mobile phase. For instance, a mobile phase of dichloromethane:methanol:concentrated ammonium hydroxide (e.g., 90:9:1) can be effective.

    • Solution 2: Alternative Stationary Phase: If modifying the mobile phase does not resolve the issue, consider using a less acidic stationary phase.

      • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

      • Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of amines and can provide excellent peak shapes without the need for mobile phase additives.

Issue 3: The Purified Product is an Oil and Not a Solid

  • Question: After column chromatography, I obtained my this compound as a colorless oil, but some suppliers list it as a solid. How can I solidify my product?

  • Answer: It is not uncommon for highly pure organic compounds to exist as oils or amorphous solids, especially if residual solvents are present.

    • Solution 1: High Vacuum Drying: Ensure all residual solvents are removed by drying the oil under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can aid in this process, but be cautious as the compound can be sensitive to higher temperatures.

    • Solution 2: Recrystallization: If the product is still an oil, recrystallization can be attempted. Finding the right solvent system is key.

      • Start by dissolving a small amount of the oil in a good solvent (e.g., ethyl acetate, dichloromethane, or a small amount of methanol).

      • Slowly add a poor solvent (e.g., hexanes, heptane, or diethyl ether) until the solution becomes cloudy.

      • Add a few drops of the good solvent until the solution becomes clear again.

      • Allow the solution to cool slowly to room temperature, and then cool it further in a refrigerator or freezer to induce crystallization. Scratching the inside of the flask with a glass rod can help initiate crystal formation.

    • Solution 3: Trituration: If recrystallization is challenging, trituration can be effective.

      • Add a poor solvent (e.g., cold hexanes or diethyl ether) to the oil and stir or sonicate the mixture. This can induce the oil to solidify. The resulting solid can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical synthesis of this compound?

A1: The most common synthesis involves the deprotection of a precursor. Therefore, potential impurities include:

  • Unreacted Starting Material: The N-benzyl protected precursor if the debenzylation reaction is incomplete.

  • Di-Boc Protected Byproduct: If the starting material was the unprotected diamine, a di-Boc protected species could form.

  • Catalyst Residues: Residual palladium from the hydrogenation catalyst.

  • Solvents: Residual solvents from the reaction and purification steps (e.g., methanol, ethyl acetate, hexanes).

Q2: What is a good starting point for a solvent system for silica gel column chromatography?

A2: A good starting point for elution is a mixture of a relatively nonpolar solvent and a polar solvent. Due to the polarity of the diamine, a gradient elution is often effective.

  • Recommended Starting Gradient: Start with 100% dichloromethane and gradually increase the percentage of methanol. For example, a gradient of 0% to 10% methanol in dichloromethane.

  • Addition of a Basic Modifier: As mentioned in the troubleshooting section, it is highly recommended to add 0.5-2% triethylamine to the mobile phase to prevent peak tailing.

Q3: What are some suitable solvent systems for recrystallizing this compound?

A3: For Boc-protected amines, a combination of a "good" solvent that dissolves the compound well and a "poor" solvent in which the compound is sparingly soluble is typically used.

  • Potential Solvent Systems:

    • Ethyl acetate / Hexanes

    • Dichloromethane / Hexanes

    • Methanol / Diethyl ether

    • Acetone / Water (use with caution as the Boc group can be labile in acidic water)

Q4: How can I assess the purity of my final product?

A4: A combination of chromatographic and spectroscopic methods should be used to determine the purity of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for assessing purity. A purity of >97% is often required for subsequent applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to confirm the structure and identify any proton-containing impurities. The spectrum should be clean with the expected chemical shifts and integrations.

    • Quantitative ¹H NMR (qNMR): This is an excellent method for determining the absolute purity of a sample by integrating the signals of the analyte against a certified internal standard of known concentration.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodRecommended Solvent System (Starting Point)Notes
Column Chromatography Dichloromethane / Methanol (0-10% gradient) + 1% TEAThe addition of Triethylamine (TEA) is crucial to prevent peak tailing.
Ethyl Acetate / Hexanes (gradient) + 1% TEAA less polar alternative to the DCM/MeOH system.
Recrystallization Ethyl Acetate / HexanesDissolve in minimal hot ethyl acetate, add hexanes until cloudy.
Dichloromethane / HexanesDissolve in dichloromethane, add hexanes to precipitate.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. If it does not fully dissolve, add a few drops of methanol.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial eluent (e.g., 100% dichloromethane with 1% triethylamine).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding methanol to the mobile phase. For example, start with 100% dichloromethane, then move to 2% methanol in dichloromethane, then 5%, and so on.

  • Fraction Collection: Collect fractions and monitor them by TLC (e.g., using 10% methanol in dichloromethane with a drop of ammonia as the mobile phase) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a "good" solvent (e.g., ethyl acetate) with gentle heating.

  • Induce Precipitation: Add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator (4 °C) or freezer (-20 °C).

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under high vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude Product from Synthesis column_chromatography Silica Gel Column Chromatography (DCM/MeOH + 1% TEA) start->column_chromatography recrystallization Recrystallization (e.g., EtOAc/Hexanes) column_chromatography->recrystallization Optional (if product is an oil) hplc HPLC (>97%) column_chromatography->hplc recrystallization->hplc nmr ¹H NMR & qNMR hplc->nmr ms Mass Spectrometry nmr->ms end Pure this compound ms->end

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Poor Separation in Column Chromatography q1 Are you observing peak tailing? start->q1 a1_yes Add 1% Triethylamine to the mobile phase q1->a1_yes Yes a1_no Optimize solvent gradient q1->a1_no No q2 Did peak shape improve? a1_yes->q2 a2_yes Problem Resolved q2->a2_yes Yes a2_no Consider alternative stationary phase (e.g., Alumina) q2->a2_no No

Caption: Troubleshooting decision tree for poor separation in column chromatography.

References

Technical Support Center: Synthesis of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and commercially practiced synthetic route involves the catalytic hydrogenation of a protected precursor, tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This reaction cleaves the N-benzyl protecting group to yield the desired product.

Q2: What are the critical parameters to control during the catalytic hydrogenation step?

A2: Key parameters to control include the choice of catalyst (commonly Palladium on carbon, Pd/C, or Pearlman's catalyst, Pd(OH)₂/C), hydrogen pressure, reaction temperature, solvent, and reaction time. These factors significantly influence the reaction's efficiency and the impurity profile of the final product.

Q3: How can I monitor the progress of the debenzylation reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the disappearance of the starting material and the appearance of the product spot/peak.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities.

Impurity Profile Overview

The following table summarizes the common impurities encountered in the synthesis of this compound.

Impurity ID Impurity Name Source Typical Analytical Signal
IMP-1 tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylateIncomplete debenzylation of the starting material.A higher retention time peak in RP-HPLC compared to the product.
IMP-2 trans-2-Boc-hexahydropyrrolo[3,4-c]pyrroleIsomerization during synthesis or presence in starting material.A closely eluting peak to the cis-isomer in HPLC, may require specialized chiral or specific achiral columns for baseline separation.
IMP-3 2-Boc-5-(cyclohexylmethyl)-hexahydropyrrolo[3,4-c]pyrroleOver-reduction of the benzyl group during catalytic hydrogenation.A peak with a higher mass-to-charge ratio (M+6) in GC-MS or LC-MS compared to the product.
IMP-4 N-methyl-cis-2-Boc-hexahydropyrrolo[3,4-c]pyrroleN-alkylation of the product when using methanol as a solvent in the presence of the catalyst.A peak with a higher mass-to-charge ratio (M+14) in GC-MS or LC-MS compared to the product.
IMP-5 Hexahydropyrrolo[3,4-c]pyrroleDeprotection of the Boc group under acidic conditions.A more polar spot on TLC and a lower retention time peak in RP-HPLC.
Troubleshooting Guide: Incomplete Debenzylation (IMP-1)

Q: My reaction shows a significant amount of starting material remaining. What could be the cause and how can I resolve it?

A: Incomplete debenzylation is a common issue and can be attributed to several factors:

  • Inactive Catalyst: The palladium catalyst may be old, of poor quality, or poisoned.

    • Solution: Use fresh, high-quality catalyst. Ensure the starting material and solvent are free from catalyst poisons like sulfur or halogen-containing compounds.

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion.

    • Solution: Increase the hydrogen pressure according to established protocols, typically around 50-60 psi.

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to run for a sufficient duration or at an optimal temperature.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed. A typical condition is stirring at 60°C overnight.[1]

Troubleshooting Guide: Presence of the trans-Isomer (IMP-2)

Q: I am observing a closely eluting impurity that I suspect is the trans-isomer. How can I confirm its identity and remove it?

A: The presence of the trans-isomer can be challenging to resolve.

  • Confirmation:

    • HPLC Analysis: Use a validated HPLC method, potentially with a specialized column (e.g., a Pirkle-type or polysaccharide-based chiral column, or a C30 reversed-phase column) that can achieve baseline separation of the cis and trans isomers.

    • NMR Spectroscopy: The cis and trans isomers will have distinct NMR spectra, particularly in the coupling constants of the bridgehead protons.

  • Removal:

    • Column Chromatography: Careful column chromatography on silica gel can be used to separate the cis and trans isomers. A solvent system with a gradual increase in polarity often yields the best separation.

    • Fractional Crystallization: In some cases, fractional crystallization of the free base or a salt form of the product can be employed to enrich the desired cis-isomer.

Troubleshooting Guide: Over-reduction of the Benzyl Group (IMP-3)

Q: My analysis shows a byproduct with a mass corresponding to the addition of six hydrogens. What is this and how can I avoid it?

A: This impurity is likely the result of the over-reduction of the benzyl aromatic ring to a cyclohexylmethyl group.

  • Cause: This side reaction is favored by aggressive hydrogenation conditions (high temperature, high pressure, or highly active catalysts).

  • Prevention:

    • Milder Reaction Conditions: Reduce the reaction temperature and/or hydrogen pressure.

    • Catalyst Choice: Use a less active catalyst or a catalyst poison to selectively inhibit the reduction of the aromatic ring.

    • Reaction Monitoring: Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.

Troubleshooting Guide: N-alkylation of the Product (IMP-4)

Q: I am observing a byproduct with a mass corresponding to the addition of a methyl group when using methanol as a solvent. How can this be prevented?

A: This is likely due to the N-alkylation of the newly formed secondary amine by methanol, which can be activated by the palladium catalyst.

  • Prevention:

    • Solvent Change: Switch to a less reactive solvent such as ethanol, isopropanol, or tetrahydrofuran (THF).

    • Temperature Control: Perform the reaction at a lower temperature to minimize this side reaction.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via catalytic hydrogenation of its N-benzyl precursor.

Materials:

  • tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

  • 10% Palladium on Carbon (Pd/C) or 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C)

  • Methanol (or an alternative solvent like ethanol or THF)

  • Hydrogen gas

  • Diatomaceous earth (Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (1 equivalent) in methanol.

  • Carefully add the palladium catalyst (typically 10-20% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 60 psi).[1]

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 60°C) overnight.[1]

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography

This protocol provides a general guideline for the purification of the crude product to remove impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl Acetate

  • Dichloromethane (optional)

  • Methanol (optional)

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common gradient starts with a mixture of hexanes and ethyl acetate (e.g., 9:1) and gradually increases the proportion of ethyl acetate. A small amount of a more polar solvent like methanol may be required for eluting the final product.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and concentrate them under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Pathway start tert-butyl cis-5-benzylhexahydro- pyrrolo[3,4-c]pyrrole-2(1H)-carboxylate product cis-2-Boc-hexahydropyrrolo- [3,4-c]pyrrole start->product Catalytic Hydrogenation reagents H₂, Pd/C or Pd(OH)₂/C Methanol, 60°C, 60 psi

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_synthesis Synthetic Process start Starting Material (IMP-1) product Desired Product (cis-isomer) start->product Debenzylation over_reduced Over-reduced Product (IMP-3) start->over_reduced Over-reduction trans_isomer trans-Isomer (IMP-2) product->trans_isomer Isomerization n_alkylated N-alkylated Product (IMP-4) product->n_alkylated N-alkylation

Caption: Formation pathways of common impurities.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Dissolve Starting Material s2 Add Catalyst s1->s2 s3 Hydrogenation s2->s3 s4 Reaction Monitoring s3->s4 w1 Filter Catalyst s4->w1 w2 Concentrate Filtrate w1->w2 p1 Column Chromatography w2->p1 p2 Collect & Combine Fractions p1->p2 p3 Concentrate Pure Fractions p2->p3

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Synthesis of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole. Our focus is to address common side reactions and other issues that may be encountered during its synthesis, particularly via the common catalytic hydrogenation route.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and relatively straightforward method for synthesizing this compound is through the catalytic hydrogenation of a protected precursor.[1][2] This typically involves the debenzylation of tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.[1][3] The reaction is commonly carried out using a palladium-based catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst), under a hydrogen atmosphere.[1][3][4]

Q2: I am observing incomplete debenzylation. What are the potential causes?

A2: Incomplete debenzylation is a common issue and can be attributed to several factors:

  • Catalyst Deactivation: The amine product can coordinate to the palladium catalyst, reducing its activity over time.[5][6]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.

  • Poor Catalyst Quality: The catalyst may have lost activity due to improper storage or handling. For substrates prone to catalyst poisoning, Pearlman's catalyst (Pd(OH)₂/C) is often a more robust choice.[4]

  • Low Hydrogen Pressure or Temperature: The reaction may require more forcing conditions, such as higher hydrogen pressure or elevated temperatures, to proceed to completion.[5][6]

  • Presence of Catalyst Poisons: Impurities in the starting material or solvent, particularly sulfur-containing compounds, can poison the palladium catalyst.[7]

Q3: What are the expected byproducts in this synthesis?

A3: The primary byproduct of the debenzylation reaction is toluene, which is formed from the cleaved benzyl group.[4] If the reaction is not driven to completion, the starting material, tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, will be a major impurity. In some cases, over-reduction of aromatic rings can occur, though this is less common under standard debenzylation conditions.[8]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the debenzylation can be effectively monitored using thin-layer chromatography (TLC).[4][9] The product, this compound, is typically more polar than the starting material and will have a lower Rf value. Staining with a suitable agent, such as potassium permanganate, can help visualize the spots.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Use fresh, high-quality catalyst. Consider using Pearlman's catalyst (20% Pd(OH)₂/C), which can be more resistant to poisoning.[4]
Catalyst Poisoning Ensure the purity of the starting material and solvents. If sulfur contamination is suspected, pretreating the substrate or solvent may be necessary.
Insufficient Hydrogen Ensure a proper seal on the hydrogenation apparatus and that the hydrogen source is not depleted. A hydrogen balloon can be used for small-scale reactions.[4][9]
Poor Substrate Solubility Choose a solvent in which the starting material is fully soluble. Common solvents for this reaction include methanol and ethanol.[3][4]
Issue 2: Incomplete Reaction
Potential Cause Suggested Solution
Sub-optimal Reaction Conditions Increase the reaction temperature (e.g., to 60 °C) and/or hydrogen pressure (e.g., to 60 psi).[3] Prolong the reaction time and continue to monitor by TLC.
Catalyst Deactivation by Product In some cases, the addition of a mild acid, such as acetic acid, can facilitate the reaction by protonating the product and reducing its coordination to the catalyst.[10][11]
Insufficient Catalyst Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Issue 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Residual Catalyst After the reaction, ensure the complete removal of the catalyst by filtering the reaction mixture through a pad of celite or diatomaceous earth.[3][9]
Co-elution of Product and Starting Material If the reaction is incomplete, the starting material can be difficult to separate from the product by column chromatography due to similar polarities. It is often more effective to push the reaction to completion.
Removal of Toluene Toluene, a byproduct, is volatile and can typically be removed under reduced pressure.

Experimental Protocols

General Procedure for the Synthesis of this compound[3]

Materials:

  • tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

  • 10% Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a solution of tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol) in methanol (50 mL), add 10% Pd(OH)₂/C catalyst (0.5 g).

  • Subject the reaction mixture to a hydrogen atmosphere (60 psi) in a suitable pressure reactor.

  • Stir the mixture at 60 °C overnight.

  • After cooling to room temperature, carefully vent the hydrogen atmosphere.

  • Filter the reaction mixture through diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford tert-butyl this compound as a colorless oil (Expected yield: ~2.3 g, 66%).

Visual Guides

Synthesis_Pathway start tert-butyl cis-5-benzylhexahydro- pyrrolo[3,4-c]pyrrole-2(1H)-carboxylate reagents H₂, 10% Pd(OH)₂/C MeOH, 60 °C, 60 psi start->reagents product This compound reagents->product byproduct Toluene reagents->byproduct

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction q1 Is the catalyst fresh and of high quality? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Replace Catalyst (Consider Pd(OH)₂/C) q1->a1_no No q2 Are temperature and pressure optimal? a1_yes->q2 a2_yes Check for Catalyst Poisoning q2->a2_yes Yes a2_no Increase Temperature/Pressure (e.g., 60 °C / 60 psi) q2->a2_no No q3 Is starting material pure? a2_yes->q3 a3_yes Consider Catalyst Deactivation (Add mild acid, e.g., AcOH) q3->a3_yes Yes a3_no Purify Starting Material q3->a3_no No

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Scaling Up cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at scale?

A1: The most prevalent and scalable method is the catalytic hydrogenation of a protected precursor, typically tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This process involves the removal of the benzyl protecting group using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][2]

Q2: What are the critical quality attributes of the Pd/C catalyst for this reaction?

A2: The efficiency of the catalytic hydrogenation is highly dependent on the quality of the Pd/C catalyst. Key attributes include a small palladium particle size, a homogeneous distribution of palladium on the carbon support, and the presence of both Pd(0) and Pd(II) oxidation states. These factors contribute to higher reaction rates and overall efficiency.

Q3: What are the primary safety concerns when scaling up this process?

A3: The two main safety hazards are the handling of hydrogen gas and the pyrophoric nature of the Pd/C catalyst. Hydrogen is highly flammable and can form explosive mixtures with air.[3][4] The Pd/C catalyst, particularly after the reaction when it is saturated with hydrogen, can ignite spontaneously upon exposure to air.[3][4] Proper inerting of the reaction vessel and careful handling of the catalyst are crucial.

Q4: What level of purity is typically expected for this compound for pharmaceutical applications?

A4: For use as a pharmaceutical intermediate, a high purity of ≥97% is generally required.[5]

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction

Symptoms:

  • The reaction does not go to completion, as indicated by TLC or HPLC monitoring, even after extended reaction times.

  • The rate of hydrogen uptake slows down or stops prematurely.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Catalyst Deactivation/Poisoning - Ensure the starting material is free from impurities, especially sulfur-containing compounds, which can poison the catalyst. - Consider pre-treating the substrate to remove potential poisons. - The amine product can sometimes inhibit catalyst activity. Adding a small amount of a weak acid, like acetic acid, may improve the reaction rate in some cases of N-Boc, N-benzyl deprotection.[6] - Use a fresh batch of high-quality catalyst.
Poor Mass Transfer - At larger scales, ensure vigorous agitation to improve gas-liquid and solid-liquid mass transfer. This ensures hydrogen is sufficiently dissolved in the reaction medium and the substrate is in constant contact with the catalyst surface.[7] - Consider increasing the hydrogen pressure to improve its availability in the solution.
Low Catalyst Loading - While optimizing for cost, ensure the catalyst loading is sufficient for the scale of the reaction. A typical lab-scale procedure might use 10% w/w of catalyst to substrate.[2]
Issue 2: Difficulty in Catalyst Filtration

Symptoms:

  • Slow filtration rates.

  • Presence of fine black catalyst particles in the filtrate.

  • Safety concerns during handling of the filter cake.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Fine Catalyst Particles - Use a filter aid such as Celite (diatomaceous earth) to form a filter bed, which can help trap the fine catalyst particles.[2] - Specialized filtration systems with fine pore sizes may be necessary at an industrial scale.[8][9]
Pyrophoric Nature of Catalyst - Crucially, never allow the catalyst filter cake to dry completely in the air. [4] It should be kept wet with solvent during and after filtration. - After filtration, the catalyst should be carefully transferred to a large volume of water for quenching and disposal.[4] - Purge the filtration apparatus with an inert gas (e.g., nitrogen or argon) before and after filtration.
Issue 3: Product Purity Issues

Symptoms:

  • The isolated product does not meet the required purity specifications.

  • Presence of unreacted starting material or partially debenzylated intermediates.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Incomplete Reaction - Address the root cause of the incomplete reaction using the steps outlined in "Issue 1".
Inefficient Purification - At scale, traditional column chromatography can be challenging and costly.[8] Consider alternative purification methods such as crystallization or salt formation followed by recrystallization. - Optimize the crystallization solvent system to selectively precipitate the desired product while leaving impurities in the mother liquor.
Boc-Group Deprotection - If acidic conditions are used to promote the reaction, they may also lead to the removal of the Boc protecting group. Carefully control the pH and temperature to minimize this side reaction.

Experimental Protocols

Debenzylation of tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

This protocol is a general laboratory-scale procedure that can be adapted for scale-up.

Materials:

  • tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Diatomaceous earth (Celite)

Procedure:

  • In a suitable hydrogenation vessel, add the tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate and methanol (e.g., 10 mL of methanol per 1 g of substrate).

  • Carefully add 10% Pd/C catalyst (e.g., 0.1 g of catalyst per 1 g of substrate) under a stream of inert gas.

  • Seal the vessel and purge it multiple times with the inert gas to remove all oxygen.

  • Introduce hydrogen gas to the desired pressure (e.g., 60 psi).[2]

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 60 °C) overnight.[2]

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas, replacing it with an inert atmosphere.

  • Prepare a pad of Celite in a filter funnel and pre-wet it with methanol.

  • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the filter cake with additional methanol. Ensure the filter cake remains wet throughout the process.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound as an oil.[2]

  • Purify the crude product as necessary.

Data Presentation

Table 1: Representative Reaction Parameters for Debenzylation

ParameterValueReference
Substratetert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate[2]
Catalyst10% Pd(OH)2/C (Pearlman's catalyst) or 10% Pd/C[2]
SolventMethanol[2]
Hydrogen Pressure60 psi[2]
Temperature60 °C[2]
Reaction TimeOvernight[2]
Yield (Lab Scale)~66%[2]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Workup and Purification Charge_Reactor Charge Reactor with Starting Material, Solvent, and Catalyst Inerting Purge with Inert Gas Charge_Reactor->Inerting Pressurization Pressurize with Hydrogen Inerting->Pressurization Heating_Stirring Heat and Stir Pressurization->Heating_Stirring Cooling_Depressurization Cool and Depressurize Heating_Stirring->Cooling_Depressurization Reaction Complete Filtration Filter through Celite Cooling_Depressurization->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purify Crude Product Concentration->Purification Final_Product cis-2-Boc-hexahydropyrrolo [3,4-c]pyrrole Purification->Final_Product

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Slow Hydrogenation

G Start Slow or Stalled Reaction Impurity Is the substrate pure? Start->Impurity Catalyst Is the catalyst active? MassTransfer Is mass transfer efficient? Catalyst->MassTransfer Yes Action_Catalyst Use fresh, high-quality catalyst. Consider catalyst poisons. Catalyst->Action_Catalyst No Conditions Are reaction conditions optimal? MassTransfer->Conditions Yes Action_MassTransfer Increase agitation speed. Increase hydrogen pressure. MassTransfer->Action_MassTransfer No Action_Conditions Check temperature and pressure. Optimize solvent. Conditions->Action_Conditions No Success Reaction Proceeds Conditions->Success Yes Impurity->Catalyst Yes Action_Impurity Purify starting material. Impurity->Action_Impurity No Action_Catalyst->Start Action_MassTransfer->Start Action_Conditions->Start Action_Impurity->Start

Caption: A decision tree for troubleshooting slow catalytic hydrogenation reactions.

References

Technical Support Center: Boc Deprotection of Hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc deprotection of hexahydropyrrolo[3,4-c]pyrrole derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the Boc deprotection of hexahydropyrrolo[3,4-c]pyrrole, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Slow Reaction

Question: My Boc deprotection of a hexahydropyrrolo[3,4-c]pyrrole derivative is sluggish or fails to reach completion, even with standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?

Answer: Incomplete or slow deprotection can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to efficiently cleave the Boc group.[1]

  • Low Reaction Temperature: Reactions performed at low temperatures (e.g., 0 °C) will proceed at a slower rate.[1]

  • Steric Hindrance: The bicyclic nature of the hexahydropyrrolo[3,4-c]pyrrole core might present steric challenges, requiring more forcing conditions for complete removal of the Boc group.

  • Substrate Solubility: Poor solubility of the starting material in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.[2]

Recommended Solutions:

  • Increase Acid Concentration or Temperature: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature. For highly resistant substrates, using neat TFA for a short duration might be effective, provided the substrate is stable under such potent acidic conditions.[1]

  • Use a Stronger Acid System: A solution of hydrochloric acid (HCl) in dioxane (typically 4M) or diethyl ether can be more effective for certain substrates.[3]

  • Alternative Deprotection Methods: Consider milder acidic conditions such as p-toluenesulfonic acid (pTSA) or Lewis acids like zinc bromide (ZnBr₂) to avoid potential degradation of a sensitive substrate.[1] For extremely sensitive compounds, non-acidic methods like thermal deprotection could be explored.[1]

Issue 2: Formation of Side Products

Question: After my deprotection reaction, I observe significant side products in my crude material by TLC or LC-MS. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products is a common issue in Boc deprotection. Potential side reactions include:

  • tert-Butylation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic sites on your molecule, particularly electron-rich aromatic rings or other heteroatoms.[4]

  • Degradation of the Heterocyclic Core: While the saturated hexahydropyrrolo[3,4-c]pyrrole core is generally more stable than aromatic pyrroles, prolonged exposure to strong acids could potentially lead to ring-opening or other rearrangements. Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown lability in acidic medium.[5]

Recommended Solutions:

  • Use of Scavengers: To prevent tert-butylation, add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture. These compounds will trap the tert-butyl cation as it forms.[6]

  • Milder Deprotection Conditions: If you suspect degradation of your core structure, switching to milder deprotection methods is advisable. This includes using weaker acids or Lewis acid-mediated deprotection.[1]

  • Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure of the product to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction?

A1: The progress of the reaction can be monitored using several techniques:

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[1] Staining with ninhydrin can help visualize the free amine.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[7]

  • ¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm in the ¹H NMR spectrum indicates the progress of the deprotection.[6]

Q2: My deprotected product is an oil and difficult to handle. What can I do?

A2: Free amines, especially those with low molecular weight, are often oils. Converting the amine to a salt can facilitate handling and purification. After deprotection with HCl/dioxane, the product often precipitates as the hydrochloride salt, which can be isolated by filtration.[1] If using TFA, the resulting TFA salt may be an oil.[3] In such cases, you can perform a salt swap to a hydrochloride or other crystalline salt.

Q3: Are there any "green" or more environmentally friendly methods for Boc deprotection?

A3: Yes, several methods aim to reduce the environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[8][9] Additionally, using deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can provide an eco-friendly reaction medium.[1]

Quantitative Data Summary

The following tables summarize common reaction conditions for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection [10]

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp.
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 2 hoursRoom Temp.

Table 2: Alternative Deprotection Reagents [1]

ReagentSolventTypical Conditions
p-Toluenesulfonic acid (pTSA)Acetonitrile/MethanolRoom temperature to 50°C
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room temperature
Oxalyl ChlorideMethanolRoom temperature
Hot WaterWaterReflux

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [11]

  • Dissolve the Boc-protected hexahydropyrrolo[3,4-c]pyrrole derivative (1 equivalent) in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the desired concentration (e.g., 20-50% v/v).

  • If the substrate is sensitive to tert-butylation, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, co-evaporate with a solvent like toluene (3x).

  • The resulting TFA salt can be used directly or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous workup.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane [12]

  • Dissolve the Boc-protected hexahydropyrrolo[3,4-c]pyrrole derivative (1 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents).

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.

Visualizations

experimental_workflow cluster_start Start cluster_deprotection Deprotection cluster_monitoring Monitoring cluster_workup Workup cluster_product Product start Boc-protected hexahydropyrrolo[3,4-c]pyrrole deprotection Add Acid (e.g., TFA or HCl) start->deprotection monitoring Monitor Reaction (TLC, LC-MS) deprotection->monitoring workup Quench & Isolate monitoring->workup Reaction Complete product Deprotected Amine (Free Base or Salt) workup->product troubleshooting_logic cluster_incomplete Incomplete Reaction cluster_side_products Side Products start Boc Deprotection Issues incomplete Incomplete or Slow Reaction start->incomplete side_products Side Product Formation start->side_products cause1 Insufficient Acid? incomplete->cause1 cause2 Low Temperature? incomplete->cause2 cause3 Steric Hindrance? incomplete->cause3 solution1 Increase Acid Conc. or Temperature cause1->solution1 cause2->solution1 solution2 Switch to Stronger Acid (e.g., HCl/dioxane) cause3->solution2 cause4 tert-Butylation? side_products->cause4 cause5 Core Degradation? side_products->cause5 solution3 Add Scavenger (e.g., TIS) cause4->solution3 solution4 Use Milder Conditions (e.g., Lewis Acid) cause5->solution4

References

Technical Support Center: Stereoselective Hexahydropyrrolo[3,4-c]pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of the hexahydropyrrolo[3,4-c]pyrrole scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the stereoselective synthesis of the hexahydropyrrolo[3,4-c]pyrrole core?

A1: The most prevalent and effective method is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, typically an N-substituted maleimide. This reaction allows for the rapid construction of the bicyclic core and the creation of multiple stereocenters in a single step. The stereoselectivity can be controlled through the use of chiral catalysts (asymmetric catalysis) or by the inherent stereochemistry of the reactants and reaction conditions (diastereoselection).

Q2: How can I generate the azomethine ylide for the cycloaddition reaction?

A2: Azomethine ylides are typically highly reactive intermediates generated in situ. A common method involves the condensation of an α-amino acid or ester with an aldehyde or ketone. For example, the reaction of an α-amino acid ester with an aldehyde will generate an ester-stabilized azomethine ylide.

Q3: What types of catalysts are effective for achieving high enantioselectivity in the [3+2] cycloaddition?

A3: A variety of chiral catalysts have been successfully employed to induce high enantioselectivity. These include:

  • Chiral Metal Complexes: Lewis acidic metal complexes with chiral ligands are widely used. Common examples include complexes of copper(I), silver(I), and zinc(II) with chiral ligands such as BOX, pybox, and phosphine-based ligands.

  • Organocatalysts: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, or chiral phosphoric acids, can also effectively control the stereochemical outcome of the reaction.

Q4: Can solvent choice influence the stereoselectivity of the reaction?

A4: Yes, the choice of solvent can have a significant impact on both diastereoselectivity and enantioselectivity. Solvent polarity can affect the stability of the transition states leading to different stereoisomers. It is often necessary to screen a range of solvents to find the optimal conditions for a specific substrate combination. For instance, in some cases, moving from a polar protic solvent like methanol to a less polar aprotic solvent like toluene or dichloromethane can improve stereoselectivity.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Poor Diastereomeric Ratio, d.r.)

Possible Causes:

  • Suboptimal Reaction Temperature: The energy difference between the transition states leading to the different diastereomers may be small.

  • Inappropriate Solvent: The solvent may not effectively differentiate between the diastereomeric transition states.

  • Steric Hindrance: Similar steric bulk of the substituents on the azomethine ylide and the dipolarophile can lead to a mixture of diastereomers.

  • Catalyst Choice (for catalyzed reactions): The catalyst may not be providing sufficient facial discrimination.

Troubleshooting Steps:

  • Optimize Reaction Temperature:

    • Try lowering the reaction temperature. This often increases selectivity by favoring the lower energy transition state.

    • Conversely, if the reaction is sluggish at low temperatures, a moderate increase in temperature might be necessary, but be aware that this can sometimes decrease selectivity.

  • Solvent Screening:

    • Test a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile, alcohols).

    • In some cases, more sterically hindered solvents may improve diastereoselectivity.

  • Modify Reactant Structures:

    • If possible, increase the steric bulk of a substituent on either the azomethine ylide precursor or the dipolarophile to enhance facial bias.

  • Catalyst and Ligand Variation (for catalyzed reactions):

    • Screen different chiral ligands or catalysts with varying steric and electronic properties.

Problem 2: Low Enantioselectivity (Poor Enantiomeric Excess, e.e.) in Asymmetric Catalysis

Possible Causes:

  • Ineffective Chiral Catalyst/Ligand: The chosen chiral catalyst or ligand may not be optimal for the specific substrates.

  • Incorrect Metal-to-Ligand Ratio: In metal-catalyzed reactions, this ratio is crucial for the formation of the active chiral catalyst.

  • Catalyst Deactivation: Impurities in the reagents or solvent can deactivate the catalyst.

  • Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the catalyzed pathway.

Troubleshooting Steps:

  • Screen Chiral Catalysts/Ligands:

    • Test a variety of chiral ligands with the chosen metal salt.

    • Evaluate different classes of organocatalysts if applicable.

  • Optimize Metal-to-Ligand Ratio:

    • Systematically vary the ratio of the metal precursor to the chiral ligand to find the optimal conditions.

  • Ensure Anhydrous and Pure Conditions:

    • Thoroughly dry all glassware, solvents, and reagents.

    • Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Adjust Reaction Conditions to Favor the Catalyzed Pathway:

    • Lowering the reaction temperature can often suppress the uncatalyzed background reaction.

    • Optimize the catalyst loading; sometimes a higher loading can outcompete the background reaction.

Quantitative Data

The following tables summarize representative data for the synthesis of hexahydropyrrolo[3,4-c]pyrrole derivatives and closely related analogues, highlighting the impact of different reaction parameters on yield and stereoselectivity.

Table 1: Effect of Catalyst and Solvent on the Enantioselective [3+2] Cycloaddition of an Azomethine Ylide with N-Phenylmaleimide

EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)d.r. (exo/endo)e.e. (%) (endo)
1Cu(OTf)₂ (10)(S)-Ph-BOX (12)CH₂Cl₂rt85>95:592
2AgOAc (10)(R)-SegPhos (11)Toluene0905:9595
3Zn(OTf)₂ (10)(S)-PyBOX (12)THFrt7810:9088
4Cu(OTf)₂ (10)(S)-Ph-BOX (12)THFrt82>95:585
5AgOAc (10)(R)-SegPhos (11)CH₂Cl₂0888:9290

Data is representative and adapted from typical results for similar systems.

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Asymmetric [3+2] Cycloaddition

  • To an oven-dried Schlenk tube under an argon atmosphere, add the chiral ligand (0.022 mmol) and the metal salt (0.020 mmol).

  • Add anhydrous solvent (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the N-substituted maleimide (0.20 mmol) to the reaction mixture.

  • In a separate flask, prepare a solution of the α-amino acid ester hydrochloride (0.24 mmol) and the aldehyde (0.24 mmol) in the same anhydrous solvent (1.0 mL). Add triethylamine (0.26 mmol) and stir for 5 minutes.

  • Slowly add the solution of the in situ generated azomethine ylide to the catalyst-dipolarophile mixture at the desired reaction temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired hexahydropyrrolo[3,4-c]pyrrole-1,3-dione.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_catalyst Catalyst Preparation cluster_ylide Azomethine Ylide Generation cluster_cycloaddition [3+2] Cycloaddition metal Metal Salt catalyst Chiral Catalyst Complex metal->catalyst ligand Chiral Ligand ligand->catalyst solvent1 Anhydrous Solvent solvent1->catalyst reaction Cycloaddition Reaction catalyst->reaction Catalysis amino_acid α-Amino Acid Ester ylide Azomethine Ylide (in situ) amino_acid->ylide aldehyde Aldehyde aldehyde->ylide base Base (e.g., Et3N) base->ylide ylide->reaction Reaction dipolarophile N-Substituted Maleimide dipolarophile->reaction product Hexahydropyrrolo[3,4-c]pyrrole reaction->product

Caption: A typical experimental workflow for the catalytic asymmetric [3+2] cycloaddition to synthesize hexahydropyrrolo[3,4-c]pyrroles.

troubleshooting_stereoselectivity cluster_dr Low Diastereoselectivity (d.r.) cluster_ee Low Enantioselectivity (e.e.) start Low Stereoselectivity dr_causes Possible Causes: - Suboptimal Temperature - Inappropriate Solvent - Steric Effects start->dr_causes ee_causes Possible Causes: - Ineffective Catalyst/Ligand - Incorrect Metal/Ligand Ratio - Background Reaction start->ee_causes dr_solutions Solutions: 1. Optimize Temperature 2. Solvent Screening 3. Modify Reactants dr_causes->dr_solutions end_dr High Diastereoselectivity dr_solutions->end_dr Improved d.r. ee_solutions Solutions: 1. Screen Catalysts/Ligands 2. Optimize Ratios 3. Ensure Anhydrous Conditions 4. Lower Temperature ee_causes->ee_solutions end_ee High Enantioselectivity ee_solutions->end_ee Improved e.e.

Caption: A logical troubleshooting guide for addressing issues of low stereoselectivity in hexahydropyrrolo[3,4-c]pyrrole synthesis.

Technical Support Center: Removal of Palladium Catalyst from cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of palladium catalysts from reaction mixtures involving cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my final compound?

A1: It is critical for several reasons. Firstly, regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities in Active Pharmaceutical Ingredients (APIs).[1] For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug product.[1][2] Secondly, residual palladium can interfere with or catalyze unwanted side reactions in subsequent synthetic steps.[3]

Q2: What are the common forms of palladium residue I might encounter?

A2: Palladium residue can exist in two main forms:

  • Heterogeneous: Solid particles, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C), which are insoluble in the reaction mixture.[4] The synthesis of this compound often utilizes Pd(OH)2/C.[5]

  • Homogeneous: Soluble palladium species that are dissolved in the reaction solvent. These can arise from catalyst leaching or the use of soluble palladium catalysts.[6][7]

Q3: What are the primary methods for removing palladium catalysts?

A3: The most common methods include:

  • Filtration: Highly effective for removing heterogeneous catalysts by passing the reaction mixture through a filter aid like Celite®.[4][6][7]

  • Adsorption/Scavenging: Using solid-supported materials, known as scavengers, that have a high affinity for palladium.[1][4] These bind the palladium, which is then removed by filtration.[1] Common scavengers are functionalized with thiol or trimercaptotriazine (TMT) groups.[1]

  • Activated Carbon: A common adsorbent used to bind and remove palladium.[4][6]

  • Crystallization: Purifying the desired compound by crystallization can leave palladium impurities behind in the mother liquor.[1][4]

  • Chromatography: Column chromatography can effectively separate the product from the catalyst.[1][7]

Q4: How do I choose the best removal method for this compound?

A4: The choice depends on the form of the palladium. Since the synthesis of this compound often involves a heterogeneous catalyst like Pd(OH)2/C, the first step should be filtration through Celite® .[5][7] If subsequent analysis shows unacceptable levels of residual palladium (suggesting soluble species are present), a secondary treatment with a palladium scavenger or activated carbon is recommended.[6][7][8] The presence of nitrogen atoms in your molecule could potentially chelate with palladium, making scavenging a necessary secondary step.[1]

Troubleshooting Guides

Problem 1: High Palladium Levels Remain After Filtration
  • Symptom: Inductively coupled plasma mass spectrometry (ICP-MS) or other analytical methods show palladium levels above the acceptable limit after filtering the reaction mixture through Celite®.[9]

  • Possible Cause 1: Soluble Palladium Species: The catalyst may have leached into the solution, forming soluble palladium complexes. Filtration alone is ineffective against dissolved materials.[6][7][8]

    • Solution: Employ a palladium scavenger. Thiol-based scavengers are particularly effective for capturing dissolved palladium species.[4][6] Alternatively, treatment with activated carbon can adsorb the soluble palladium.[6]

  • Possible Cause 2: Colloidal Palladium: Very fine palladium particles may be passing through the filter bed.

    • Solution: Improve the filtration setup. Use a finer porosity filter membrane (e.g., 0.45 µm PTFE) or increase the thickness of the Celite® pad to 1-2 cm and ensure it is well-compacted.[6] Pre-wetting the pad with the solvent can also enhance its effectiveness.[6]

  • Possible Cause 3: Inefficient Filtration: The Celite® bed may be cracked or poorly packed.

    • Solution: Repack the Celite® bed carefully. Consider passing the filtrate through a second, fresh Celite® pad.[6]

Problem 2: Low Efficiency of Palladium Scavengers
  • Symptom: Residual palladium levels are still high after treating the solution with a scavenger.

  • Possible Cause 1: Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) or the solvent system.[6]

    • Solution: Screen a small panel of different scavengers (e.g., thiol-based, amine-based, TMT) to find the most effective one for your specific conditions.[6] Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[4][6]

  • Possible Cause 2: Insufficient Scavenger or Time: The amount of scavenger or the reaction time may be inadequate for complete removal.

    • Solution: Increase the equivalents of the scavenger relative to the initial palladium load. Also, consider increasing the stirring time or temperature as recommended by the scavenger manufacturer.[4]

  • Possible Cause 3: Product Chelation: The nitrogen atoms in this compound may chelate the palladium, making it less available to the scavenger.

    • Solution: Consider a pre-treatment step or screen scavengers that can effectively compete with your product for palladium binding.

Problem 3: Significant Product Loss During Purification
  • Symptom: The final yield of this compound is lower than expected after treatment with scavengers or activated carbon.

  • Possible Cause: Product Adsorption: The product may be binding to the solid support of the scavenger or to the activated carbon.[3][6]

    • Solution 1: Reduce the amount of scavenger or carbon to the minimum effective quantity.

    • Solution 2: After filtering off the scavenger/carbon, wash the filter cake thoroughly with fresh solvent to recover any adsorbed product and combine the filtrates.[4][6]

    • Solution 3: Switch to a different type of scavenger that may have a lower affinity for your product.[6]

Data Presentation: Efficiency of Palladium Removal Methods

The following tables summarize quantitative data on the effectiveness of various palladium removal techniques.

Table 1: Efficiency of Selected Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
MP-TMT33,000< 2005 equiv., RT, overnight[10]
MP-TMT500 - 800< 105 equiv., RT, overnight[10]
Si-TMTHigh< 10.03 wt, 35°C, 2h[8]
Polystyrene-bound TMT33010 - 300.20 wt, DMF, overnight[3]
SiliaMetS® Thiol2400≤ 16N/A[11]

Table 2: Comparison of Purification Techniques

MethodAverage Pd RemovalNotesReference
Column Chromatography followed by Scavenging Resin~98%Found to be reliable and effective in reducing Pd levels to <100 ppm.[12][13]
Activated Carbon (Darco KB-B)>99% (from 300 ppm to <1 ppm)0.2 wt, THF, 45°C, 18h[8]
Filtration through Celite®VariableEffective for macroscopic/heterogeneous Pd. Reduced Pd from 80-100 ppm to acceptable levels in a manufacturing process.[3]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium via Celite® Filtration

This protocol is the recommended first step for purifying this compound when a catalyst like Pd(OH)2/C is used.

  • Prepare the Filter Pad: Select a Büchner or sintered glass funnel. Place a piece of filter paper that fits the funnel snugly inside.

  • Add a layer of Celite® (approximately 1-2 cm thick) onto the filter paper.[6]

  • Gently press down to create a compact and level bed.

  • Pre-wet the Celite® pad with the same solvent used in your reaction mixture. This helps prevent cracking of the bed during filtration.[6]

  • Filter the Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.

  • Carefully pour the diluted mixture onto the center of the Celite® bed. Apply gentle vacuum.

  • Wash: Once the mixture has passed through, wash the Celite® pad with fresh solvent to ensure all of the product is recovered.[6]

  • Collect: The collected filtrate contains your product, now free of the heterogeneous palladium catalyst.[6]

Protocol 2: General Procedure for Palladium Scavenging

Use this protocol if filtration alone is insufficient to reduce palladium levels.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[4]

  • Scavenger Addition: Add the selected palladium scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.[8]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period ranging from 1 to 18 hours.[4] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or filter paper to remove the solid-supported scavenger now bound with palladium.[4][6]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.[1]

  • Analysis: Analyze the final product for residual palladium content using a sensitive technique like ICP-MS.[9]

Visualizations

G start Crude Product (this compound) filter Celite® Filtration start->filter analyze1 Analyze for Pd (e.g., ICP-MS) filter->analyze1 scavenge Add Pd Scavenger (e.g., Thiol, TMT) analyze1->scavenge Pd High pass Purified Product (Pd < Limit) analyze1->pass Pd OK filter2 Filtration scavenge->filter2 analyze2 Analyze for Pd filter2->analyze2 analyze2->pass Pd OK fail Re-evaluate Method analyze2->fail Pd High

Caption: Workflow for palladium removal from the target compound.

G problem Problem: High Pd After Scavenging cause1 Possible Cause: Incorrect Scavenger problem->cause1 cause2 Possible Cause: Insufficient Loading/Time problem->cause2 cause3 Possible Cause: Product Chelation problem->cause3 solution1 Solution: Screen Different Scavengers (Thiol, TMT, Amine) cause1->solution1 solution2 Solution: Increase Scavenger Equivalents, Time, or Temperature cause2->solution2 solution3 Solution: Consider Pre-treatment or Alternative Scavenger cause3->solution3

Caption: Troubleshooting logic for inefficient palladium scavenging.

References

stability of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a generally stable compound, widely used as a building block in medicinal chemistry and organic synthesis.[1] The tert-butoxycarbonyl (Boc) protecting group is known to be stable under basic, nucleophilic, and reductive conditions. However, it is labile to acidic conditions and can also be removed at high temperatures.[2][3]

Q2: Under what acidic conditions will the Boc group be cleaved?

A2: The Boc group is susceptible to cleavage under acidic conditions. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) will readily deprotect the amine.[4] The rate of cleavage is dependent on the acid concentration, with studies showing a second-order dependence on HCl concentration.[5][6] Even prolonged exposure to milder acidic conditions (pH < 4) can lead to gradual deprotection, especially at elevated temperatures.[7]

Q3: Is this compound stable to common purification techniques like silica gel chromatography and HPLC?

A3: The compound is generally stable to silica gel chromatography using standard solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). For reverse-phase HPLC, if an acidic mobile phase is required, it is advisable to use a low concentration of a weaker acid like acetic acid or ammonium acetate to minimize the risk of deprotection.[8] While 0.1% TFA is often used, prolonged exposure or concentration of fractions containing TFA can lead to Boc group removal.[8] Lyophilization is a recommended method for removing volatile acidic mobile phases.[8]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1]

Stability Data Summary

Due to the lack of specific quantitative stability data for this compound in the public domain, the following table summarizes the expected qualitative stability based on the well-established chemistry of Boc-protected amines. It is strongly recommended to perform stability studies under your specific experimental conditions.

Condition CategoryReagent/ConditionExpected StabilityNotes
Acidic Conditions Strong Acids (e.g., TFA, HCl)LabileRapid cleavage of the Boc group occurs.
Mild Acids (e.g., Acetic Acid, pH 4-6)Generally Stable (Short Term)Prolonged exposure or heat may cause slow deprotection.
Basic Conditions Strong Bases (e.g., NaOH, KOH)StableThe Boc group is resistant to basic hydrolysis.
Amine Bases (e.g., TEA, DIPEA)StableCompatible with standard organic synthesis conditions.
Reductive Conditions Catalytic Hydrogenation (e.g., H₂, Pd/C)StableThe Boc group is not cleaved under these conditions.
Hydride Reagents (e.g., NaBH₄, LiAlH₄)StableThe Boc group is inert to these reducing agents.
Oxidative Conditions Common Oxidants (e.g., MnO₂, PCC)Generally StableStability depends on the specific oxidant and other functional groups.
Thermal Conditions Moderate Heat (< 100 °C)Generally StableStable for typical reaction times in the absence of strong acid.
High Heat (> 150 °C)Potentially LabileThermal deprotection can occur, especially at higher temperatures.[3]
Common Reagents Organometallics (e.g., Grignard, Organolithiums)StableThe Boc group is compatible with these nucleophiles.
Acylating/Sulfonylating AgentsStableThe protected amine is not reactive towards these reagents.

Experimental Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method to quantitatively assess the stability of this compound under specific conditions.

1. Materials and Equipment:

  • This compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Solvents for preparing test conditions (e.g., buffers of different pH, reaction solvents)

  • HPLC grade acetonitrile and water

  • Internal standard (a stable compound that does not react under the test conditions and is resolved from the analyte and its potential degradants)

  • Volumetric flasks, pipettes, and vials

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard at a known concentration.

  • Test Solutions: In separate vials, mix the stock solution and internal standard solution with the desired test condition solution (e.g., buffer at pH 2, 7, and 10; or a solution of a specific reagent).

3. Experimental Procedure:

  • Time Zero (T₀) Sample: Immediately after preparing the test solutions, take an aliquot from each, quench any reaction if necessary (e.g., by neutralizing the pH or diluting the reagent), and analyze by HPLC. This will serve as the initial concentration reference.

  • Incubation: Incubate the test solutions under the desired conditions (e.g., specific temperature, light exposure).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each test solution, quench the reaction, and analyze by HPLC.

  • HPLC Analysis:

    • Method: Develop an HPLC method that provides good separation between this compound, the internal standard, and any potential degradation products.

    • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Quantification: Determine the peak areas of the analyte and the internal standard.

4. Data Analysis:

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.

  • Normalize the data by setting the ratio at T₀ to 100%.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Compound & Internal Standard) prep_test Prepare Test Solutions (Different Conditions) prep_stock->prep_test t0 Analyze T₀ Sample prep_test->t0 incubate Incubate Samples (Controlled Conditions) t0->incubate sampling Withdraw Samples at Time Points incubate->sampling quench Quench Reaction sampling->quench hplc Analyze by HPLC quench->hplc quantify Quantify Peak Areas hplc->quantify plot Plot % Remaining vs. Time quantify->plot kinetics Determine Degradation Kinetics plot->kinetics

Caption: Experimental workflow for stability assessment of this compound.

Troubleshooting Guide

Issue: Unexpected loss of the Boc group during a reaction.

  • Possible Cause 1: Acidic Reagents or Byproducts.

    • Question: Are any of the reagents used in the reaction acidic, or can they generate acidic byproducts?

    • Solution: Carefully review all reagents and reaction conditions. If an acidic component is necessary, consider running the reaction at a lower temperature to minimize deprotection. If possible, substitute the acidic reagent with a non-acidic alternative.

  • Possible Cause 2: High Reaction Temperature.

    • Question: Is the reaction being run at a high temperature (above 100-150 °C)?

    • Solution: High temperatures can lead to thermal cleavage of the Boc group.[3] If the reaction allows, try performing it at a lower temperature.

  • Possible Cause 3: Acidic Workup Conditions.

    • Question: Does the reaction workup involve an acidic wash (e.g., with HCl or citric acid)?

    • Solution: Avoid acidic washes if the Boc-protected compound is the desired product. Use a neutral or mildly basic wash (e.g., with saturated sodium bicarbonate solution) instead.

Issue: Low or no recovery of the compound after purification.

  • Possible Cause 1: Deprotection on Silica Gel.

    • Question: Was the compound purified using silica gel chromatography?

    • Solution: While generally stable, some grades of silica gel can be slightly acidic. If you suspect on-column deprotection, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent.

  • Possible Cause 2: Deprotection during solvent removal from HPLC fractions.

    • Question: Was the compound purified by reverse-phase HPLC using an acidic mobile phase (e.g., containing TFA)?

    • Solution: As the solvent is removed, the concentration of the non-volatile acid (like TFA) increases, which can cause deprotection.[8] It is recommended to immediately neutralize the collected fractions with a mild base (e.g., a dilute solution of ammonium hydroxide or by passing through a basic resin) before concentration. Lyophilization can also be a gentler alternative to rotary evaporation.[8]

G cluster_reaction During Reaction cluster_workup During Workup/Purification start Unexpected Degradation of Compound acid_reagent Acidic Reagents or Byproducts Present? start->acid_reagent high_temp High Reaction Temperature? start->high_temp acid_workup Acidic Wash Used? start->acid_workup silica Silica Gel Purification? start->silica hplc Acidic HPLC & Concentration? start->hplc sol_acid Lower Temperature or Use Alternative Reagents acid_reagent->sol_acid Yes sol_temp Lower Reaction Temperature high_temp->sol_temp Yes sol_workup Use Neutral/Basic Wash acid_workup->sol_workup Yes sol_silica Neutralize Silica or Use Alternative Method silica->sol_silica Yes sol_hplc Neutralize Fractions Before Concentration hplc->sol_hplc Yes

References

analytical methods for detecting impurities in cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Potential impurities can originate from the synthesis process or degradation. Based on a common synthetic route, these may include:

  • Starting Materials: Unreacted precursors such as tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.[1]

  • By-products: Di-Boc protected hexahydropyrrolo[3,4-c]pyrrole or incompletely debenzylated intermediates.

  • Reagents: Residual catalysts (e.g., Palladium on carbon) or reagents from the Boc-protection step (e.g., Di-tert-butyl dicarbonate).

  • Degradation Products: The Boc-protecting group is susceptible to cleavage under acidic conditions, which could lead to the formation of the unprotected cis-hexahydropyrrolo[3,4-c]pyrrole.

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities. A Reverse-Phase (RP-HPLC) method is commonly employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary for polar amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of unknown impurities and for quantitative analysis (qNMR) without the need for specific impurity reference standards.[2][3][4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for identifying impurities, especially when coupled with HPLC.

Q3: How can I quantify the impurities without having certified reference standards for each one?

A3: Quantitative NMR (qNMR) is a valuable technique for this purpose. It allows for the determination of the purity of a substance and the quantification of impurities by comparing the integral of the analyte signal to that of a certified internal standard.[2][3][4][5][6] For chromatographic methods, if reference standards are unavailable, relative area normalization can provide an estimate of impurity levels, assuming the response factors are similar.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Peak Tailing for the Main Compound Secondary interactions between the basic amine groups and residual silanols on the HPLC column.1. Use a base-deactivated column. 2. Add a competitive base like triethylamine (TEA) to the mobile phase (0.1-0.5%). 3. Operate at a lower pH (e.g., pH 2-3) to ensure the amine is fully protonated.
Poor Resolution Between Impurity Peaks Inadequate separation power of the current mobile phase or column.1. Optimize the mobile phase composition (e.g., adjust the organic solvent to buffer ratio). 2. Try a different organic modifier (e.g., methanol instead of acetonitrile). 3. Use a column with a different stationary phase or a smaller particle size for higher efficiency. 4. Adjust the gradient slope in a gradient elution method.
Ghost Peaks Appearing in the Chromatogram Contamination in the mobile phase, injection system, or carryover from a previous injection.1. Run a blank gradient (mobile phase only) to identify solvent-related peaks. 2. Flush the injection port and syringe with a strong solvent. 3. Ensure high-purity solvents and freshly prepared mobile phases are used.
Irreproducible Retention Times Fluctuations in mobile phase composition, temperature, or pump performance.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure a stable flow rate.
GC-MS Analysis
Problem Possible Cause Troubleshooting Steps
Broad, Tailing Peaks for Amines Adsorption of the polar amine groups onto active sites in the GC system (injector, column).1. Use a base-deactivated GC column specifically designed for amine analysis. 2. Derivatize the sample with a suitable agent (e.g., trifluoroacetic anhydride) to reduce polarity and improve peak shape. 3. Ensure the injector liner is clean and deactivated.
No Peaks Detected for Expected Impurities Impurities may be non-volatile or thermally labile.1. Confirm that the impurities are suitable for GC analysis. If not, HPLC or LC-MS is a better choice. 2. Lower the injector temperature to prevent degradation of thermally sensitive compounds.
Poor Sensitivity Inefficient ionization or sample loss.1. Optimize the MS source parameters (e.g., ionization energy). 2. Check for leaks in the GC-MS interface. 3. Consider using a more sensitive ionization technique if available.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical techniques discussed. Please note that specific values for this compound would require method-specific validation.

Analytical MethodAnalyte TypeTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)
RP-HPLC (UV) Non-volatile organic impurities0.01 - 0.1%0.03 - 0.3%
GC-MS Volatile/Semi-volatile organic impurities0.04 - 0.4 µg/mL0.16 - 1.7 µg/mL[7]
qNMR Organic impurities with NMR-active nuclei~0.1%~0.3%[5]

LOD and LOQ values are highly dependent on the specific impurity, the analytical instrument, and the method parameters.[8] The International Council for Harmonisation (ICH) provides guidelines for calculating LOD and LOQ.[9]

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a general starting method that should be optimized for your specific instrumentation and impurity profile.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10][11]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and may require derivatization for optimal performance.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp 1: 5 °C/min to 180 °C.

    • Ramp 2: 10 °C/min to 240 °C.

    • Ramp 3: 25 °C/min to 290 °C, hold for 10 minutes.[7]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 290 °C.[7]

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL. Derivatization with an agent like benzenesulfonyl chloride may be necessary to improve peak shape and volatility.[7]

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a framework for purity determination using an internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material with a known purity that has a simple, well-resolved signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d6, D2O).

  • Procedure:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

    • Acquire the 1H NMR spectrum with appropriate relaxation delays (D1) to ensure full signal relaxation for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_IS = Purity of the internal standard

Visualizations

impurity_analysis_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing and Interpretation sample This compound Sample dissolution Dissolution in appropriate solvent sample->dissolution hplc RP-HPLC Analysis dissolution->hplc Non-volatile impurities gcms GC-MS Analysis dissolution->gcms Volatile impurities nmr NMR Analysis dissolution->nmr Structural confirmation & qNMR peak_integration Peak Integration & Identification hplc->peak_integration gcms->peak_integration quantification Quantification of Impurities nmr->quantification qNMR structural_elucidation Structural Elucidation (if needed) nmr->structural_elucidation peak_integration->quantification report Final Impurity Profile Report quantification->report structural_elucidation->report

Caption: Workflow for impurity analysis of this compound.

hplc_troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start Poor Chromatographic Result peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peaks Split Peaks? start->split_peaks rt_shift Retention Time Shift? start->rt_shift sol_tailing Adjust pH Add mobile phase modifier Use base-deactivated column peak_tailing->sol_tailing sol_fronting Lower sample concentration Dilute sample in mobile phase peak_fronting->sol_fronting sol_split Check for column void Ensure proper sample dissolution split_peaks->sol_split sol_rt Check pump flow rate Thermostat the column Ensure mobile phase stability rt_shift->sol_rt

Caption: Troubleshooting logic for common HPLC issues.

References

Validation & Comparative

Validating the Cis Configuration of 2-Boc-hexahydropyrrolo[3,4-c]pyrrole: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of chiral building blocks like cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole is critical for ensuring the desired stereochemistry and purity of final products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary and most definitive method for this purpose. This guide provides a comprehensive overview of the validation of the cis configuration of this key synthetic intermediate, presenting representative NMR data, detailed experimental protocols, and a comparison with alternative analytical techniques.

Comparative NMR Data Analysis

The structural confirmation of this compound relies on the interpretation of ¹H and ¹³C NMR spectra. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals provide detailed information about the connectivity and stereochemistry of the molecule. Due to the cis-fusion of the two pyrrolidine rings, the molecule possesses a plane of symmetry, which simplifies the expected NMR spectrum.

For illustrative purposes, the NMR data for the simpler, yet structurally relevant, N-Boc-pyrrolidine is presented below.

Table 1: Representative ¹H NMR Data for N-Boc-pyrrolidine (CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.35t4H-CH₂-N-CH₂-
1.85p4H-CH₂-CH₂-
1.47s9H-C(CH₃)₃

Table 2: Representative ¹³C NMR Data for N-Boc-pyrrolidine (CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
154.7C=O (Boc)
79.0-C (CH₃)₃
46.5-C H₂-N-C H₂-
28.5-C(C H₃)₃
25.5-C H₂-C H₂-

In the case of this compound, one would expect a more complex spectrum due to the bicyclic system, but the underlying principles of signal assignment based on chemical environment and through-bond couplings remain the same. The presence of rotamers due to the bulky Boc-group can sometimes lead to broadened or multiple sets of signals at room temperature.[1]

Experimental Protocols for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[2][3]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the solvent does not contain residual water, which can obscure signals in the spectrum.

  • Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid column height should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

  • Place the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and high resolution. This can be performed manually or automatically.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Acquire the ¹H NMR spectrum. A standard pulse-acquire sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is usually required.

Alternative and Complementary Validation Methods

While NMR is the gold standard, other techniques can provide complementary information or serve as alternatives, particularly for confirming stereochemistry.

Table 3: Comparison of Structure Validation Methods

MethodInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity, stereochemistry (via NOE), and purity.Non-destructive, provides a wealth of structural information.Can be less sensitive than MS, complex spectra can be challenging to interpret.
X-ray Crystallography Unambiguous 3D structure and absolute stereochemistry.Provides definitive proof of structure.Requires a single crystal of suitable quality, which can be difficult to obtain.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information with high resolution MS.Does not provide information on stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O of the Boc group).Quick and simple to perform.Provides limited information on the overall molecular structure.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers and diastereomers.Can confirm stereochemical purity.Does not provide structural information on its own.

The synthesis of substituted pyrrolidines often employs methods like 1,3-dipolar cycloadditions, where stereocontrol is a key objective.[4][5] Computational methods are also increasingly used to predict NMR chemical shifts for different stereoisomers to aid in the assignment of the correct structure.[6][7][8]

Visualizing the Workflow and Logic

To effectively validate the structure of a small molecule like this compound, a logical workflow is followed.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesize Compound Purification Purify by Chromatography Synthesis->Purification SamplePrep Prepare NMR Sample Purification->SamplePrep Acquire1H Acquire 1H NMR SamplePrep->Acquire1H Acquire13C Acquire 13C NMR Acquire1H->Acquire13C Acquire2D Acquire 2D NMR (COSY, HSQC, NOESY) Acquire13C->Acquire2D ProcessData Process Spectra (FT, Phasing, Baseline) Acquire2D->ProcessData AssignSignals Assign Signals ProcessData->AssignSignals Stereochem Determine Stereochemistry (NOE) AssignSignals->Stereochem StructureConfirm Confirm Structure Stereochem->StructureConfirm

General workflow for NMR-based structure validation.

The determination of the cis stereochemistry is a critical step that relies on specific NMR experiments, most notably the Nuclear Overhauser Effect (NOE).

G Start Proposed Structure: This compound NOE_Hypothesis Hypothesis: Protons on the same face of the bicyclic system will show NOE correlation. Start->NOE_Hypothesis NOESY_Experiment Perform 2D NOESY Experiment NOE_Hypothesis->NOESY_Experiment Observe_NOE Observe NOE between bridgehead protons and adjacent axial protons? NOESY_Experiment->Observe_NOE Decision Decision Observe_NOE->Decision Cis_Confirmed cis-Stereochemistry Confirmed Decision->Cis_Confirmed Yes Trans_Possible trans-Stereochemistry Possible or Re-evaluate Assignments Decision->Trans_Possible No

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for determining the purity of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole, a key building block in medicinal chemistry.[1][2]

This document outlines experimental protocols for Reversed-Phase (RP) and Normal-Phase (NP) HPLC, along with Supercritical Fluid Chromatography (SFC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a comprehensive overview to aid in method selection and development.

Comparison of Analytical Methods

The choice of analytical method for purity assessment of this compound depends on the specific requirements of the analysis, such as the need to resolve chiral isomers, identify potential impurities, and the desired speed of analysis. While a general purity specification for this compound is often cited as ≥97% by HPLC, the specific conditions can vary.[3][4]

Method Principle Primary Application Key Advantages Potential Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.General purity determination, analysis of polar impurities.Robust, widely available, compatible with MS detectors.May have limited retention for the polar parent compound.
Normal-Phase HPLC (NP-HPLC) Separation based on polarity.Separation of cis/trans isomers and other non-polar impurities.Excellent for isomer separation.[5][6][7]Requires non-polar, often flammable mobile phases; less compatible with MS.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase.Chiral separations, rapid analysis."Green" technique, faster than HPLC, excellent for chiral resolution.[8][9][10][11][12]Requires specialized instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Identification of volatile impurities and degradation products.High sensitivity and specificity for volatile compounds.Thermal degradation of the Boc group is a significant risk.[13]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Reversed-Phase HPLC (RP-HPLC) Protocol

This method is suitable for routine purity analysis and monitoring of polar impurities, such as the de-Boc protected analog.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:Water
Normal-Phase HPLC (NP-HPLC) Protocol

This method is designed for the separation of non-polar impurities and potential cis/trans isomers.

Parameter Condition
Column Silica, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Hexane
Mobile Phase B Isopropanol
Isocratic 90:10 (A:B)
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detector UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Hexane:Isopropanol (90:10)
Supercritical Fluid Chromatography (SFC) Protocol for Chiral Separation

SFC is a powerful technique for the chiral separation of amines and their derivatives.[8][9][11]

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase A Supercritical CO₂
Mobile Phase B (Modifier) Methanol with 0.1% Diethylamine
Gradient 5% B to 40% B over 10 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detector UV at 210 nm
Injection Volume 5 µL
Sample Preparation 1 mg/mL in Methanol
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS can be used to identify volatile impurities, but care must be taken to avoid thermal degradation of the Boc-protecting group.[13]

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C (potential for degradation)
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (hold 2 min) to 280 °C at 15 °C/min (hold 5 min)
Mass Spectrometer Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
Sample Preparation 1 mg/mL in Dichloromethane

Potential Impurities

A critical aspect of purity analysis is the identification of potential process-related impurities and degradation products. For this compound, these may include:

  • Starting Materials: Unreacted precursors, such as tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, may be present.[1][14]

  • Deprotected Impurity: The free diamine, cis-hexahydropyrrolo[3,4-c]pyrrole, resulting from the cleavage of the Boc group.

  • Isomers: The trans-isomer of the title compound.

  • Reagents and Solvents: Residual reagents and solvents from the synthesis.[15]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of selecting an appropriate analytical method and the general workflow for HPLC analysis.

Method Selection Workflow start Define Analytical Goal purity Routine Purity Assessment start->purity chiral Chiral Purity start->chiral isomer Isomer Separation (cis/trans) start->isomer volatile Volatile Impurities start->volatile rp_hplc RP-HPLC purity->rp_hplc sfc SFC chiral->sfc np_hplc NP-HPLC isomer->np_hplc gc_ms GC-MS volatile->gc_ms

Caption: Method selection guide for purity analysis.

General HPLC Analysis Workflow sample_prep Sample Preparation (Dissolve in appropriate solvent) injection Injection onto HPLC Column sample_prep->injection separation Chromatographic Separation (Mobile phase elution) injection->separation detection Detection (UV Detector) separation->detection data_analysis Data Analysis (Peak integration and purity calculation) detection->data_analysis

Caption: Standard workflow for HPLC analysis.

References

A Comparative Guide to the LC-MS Characterization of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust characterization of synthetic intermediates is paramount. cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole is a key building block in medicinal chemistry, valued for its bicyclic structure which can impart conformational rigidity to drug candidates.[1][2] Its analytical characterization, particularly by Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for identity confirmation, purity assessment, and reaction monitoring.

This guide provides a comparative analysis of the expected LC-MS characteristics of this compound against experimentally determined data for structurally related and commercially available alternatives, namely N-Boc-piperazine and (R)-(-)-N-Boc-3-pyrrolidinol.

Structural Comparison

The three compounds share the common feature of a Boc-protected amine within a heterocyclic ring system. However, their core structures differ, which influences their polarity, chromatographic behavior, and mass spectrometric fragmentation.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compound[Image of this compound structure]C₁₁H₂₀N₂O₂212.29
N-Boc-piperazine[Image of N-Boc-piperazine structure]C₉H₁₈N₂O₂186.25[3]
(R)-(-)-N-Boc-3-pyrrolidinol[Image of (R)-(-)-N-Boc-3-pyrrolidinol structure]C₉H₁₇NO₃187.24[4]

Mass Spectrometry Data

Mass spectrometry provides crucial information on the molecular weight and structure of the analytes. For Boc-protected amines, electrospray ionization (ESI) in positive mode is typically employed, often leading to the observation of the protonated molecule [M+H]⁺. Fragmentation is commonly observed due to the labile nature of the tert-butoxycarbonyl (Boc) group.[5] A characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da) is a hallmark of these compounds.[5][6]

This compound (Predicted Data)
AdductPredicted m/z
[M+H]⁺213.1598
[M+Na]⁺235.1417
[M+NH₄]⁺230.1863
[M+K]⁺251.1156

The fragmentation pattern is expected to follow the typical behavior of Boc-protected amines, with primary fragments corresponding to the loss of isobutylene (m/z 157.0971) and the Boc group (m/z 113.1073).

Comparison with Alternatives (Experimental Data)

Below is a comparison of the expected mass spectral behavior of this compound with the reported data for its alternatives.

Compound[M+H]⁺ (m/z)Key Fragments (m/z)Fragmentation Pathway
This compound213.16 (Predicted)157.10, 113.11 (Predicted)Loss of isobutylene, Loss of Boc group
N-Boc-piperazine187.14131.08, 87.08Loss of isobutylene, Loss of Boc group
(R)-(-)-N-Boc-3-pyrrolidinol188.13132.07, 88.07Loss of isobutylene, Loss of Boc group

Liquid Chromatography Performance

The chromatographic separation of these compounds is typically achieved using reversed-phase liquid chromatography (RPLC). The choice of stationary phase, mobile phase composition, and gradient elution are critical for achieving good peak shape and resolution from potential impurities.

Representative LC-MS Protocol

A general LC-MS protocol for the analysis of Boc-protected heterocyclic amines can be proposed based on methods reported for similar compounds.[8][9] This protocol serves as a starting point and may require optimization.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[8]

  • Mobile Phase A: 0.1% Formic acid in water[8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[8]

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound.

  • Flow Rate: 0.3 mL/min[8]

  • Column Temperature: 40 °C[8]

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Mode: Full Scan (to identify all ions) and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis.

  • Source Parameters: Optimized for the specific instrument.[8]

Expected Chromatographic Behavior

Based on their structures, we can predict the relative retention times of these compounds under the described reversed-phase conditions. Polarity generally dictates the elution order in RPLC, with more polar compounds eluting earlier.

  • (R)-(-)-N-Boc-3-pyrrolidinol: The presence of the hydroxyl group makes this the most polar of the three, and it is expected to have the shortest retention time.

  • N-Boc-piperazine: With two nitrogen atoms, it is more polar than a simple carbocycle but likely less polar than the hydroxyl-containing analog.

  • This compound: Its bicyclic structure and larger carbon framework suggest it may be the least polar of the three, likely resulting in the longest retention time.

Experimental Workflow and Data Analysis

The overall process for the LC-MS characterization of these compounds follows a standardized workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Standard_Prep Standard Preparation LC_Separation Chromatographic Separation Standard_Prep->LC_Separation Sample_Prep Sample Dilution Sample_Prep->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing

Caption: General experimental workflow for LC-MS analysis.

The logical flow for data interpretation involves confirming the presence of the target molecule and assessing its purity.

Data_Interpretation_Logic Start Acquire LC-MS Data Check_Retention_Time Extract Ion Chromatogram at expected [M+H]⁺ m/z Start->Check_Retention_Time Analyze_Mass_Spectrum Analyze Mass Spectrum of the Peak Check_Retention_Time->Analyze_Mass_Spectrum Peak Found No_Peak No Peak Detected Check_Retention_Time->No_Peak No Peak Confirm_Identity Identity Confirmed Analyze_Mass_Spectrum->Confirm_Identity Correct [M+H]⁺ and Fragments Incorrect_Mass Incorrect Mass Spectrum Analyze_Mass_Spectrum->Incorrect_Mass Incorrect Mass Assess_Purity Assess Purity from Total Ion Chromatogram Confirm_Identity->Assess_Purity Report_Results Report Results Assess_Purity->Report_Results

Caption: Logical flow for data interpretation in LC-MS characterization.

Conclusion

While direct experimental data for the LC-MS characterization of this compound is not extensively published, a robust analytical approach can be designed based on the well-established methods for its structural analogs, N-Boc-piperazine and (R)-(-)-N-Boc-3-pyrrolidinol. The key characteristics to monitor are the retention time, the presence of the protonated molecular ion [M+H]⁺, and the characteristic fragmentation pattern involving the loss of the Boc group. By comparing the obtained data with the predicted values and the experimental data from similar compounds, researchers can confidently confirm the identity and purity of this important synthetic intermediate.

References

Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for Hexahydropyrrolo[3,4-c]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral hexahydropyrrolo[3,4-c]pyrrole derivatives, achieving efficient enantiomeric separation is a critical step. This guide provides a comprehensive comparison of suitable High-Performance Liquid Chromatography (HPLC) methods, drawing upon established protocols for structurally analogous bicyclic amines to offer a robust starting point for method development.

Comparative Analysis of Chiral Stationary Phases

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including basic nitrogen-containing molecules.[1][2] Normal-phase chromatography is often the preferred mode for these separations, typically employing a mobile phase of a non-polar solvent, an alcohol modifier, and a basic additive to ensure good peak shape and resolution.

Below is a summary of recommended starting conditions for screening chiral HPLC methods for hexahydropyrrolo[3,4-c]pyrrole derivatives, based on successful separations of analogous compounds.

Table 1: Recommended Chiral HPLC Screening Platforms for Hexahydropyrrolo[3,4-c]pyrrole Derivatives

Chiral Stationary Phase (CSP)Selector TypeTypical Mobile Phase System (Normal Phase)Key Characteristics & Considerations
Chiralpak® AD-H / AD-3 Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol / Diethylamine (DEA)A versatile and widely used CSP for a broad range of chiral compounds. Often a good first choice for screening.
Chiralpak® AS-H / AS-3 Amylose tris((S)-α-methylbenzylcarbamate)n-Hexane / Isopropanol / Diethylamine (DEA)Offers different selectivity compared to AD phases and can be effective when AD fails to provide resolution.
Chiralcel® OD-H / OD-3 Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol / Diethylamine (DEA)Another workhorse CSP with complementary selectivity to amylose-based phases.
Chiralpak® IA / IB / IC Immobilized Polysaccharide DerivativesBroader solvent compatibility (Normal, Reversed, and Polar Organic Modes)Immobilized phases allow for the use of a wider range of solvents, including chlorinated solvents and ethyl acetate, which can be beneficial for optimizing selectivity and solubility.

Experimental Protocols: A Starting Point for Method Development

The following protocols are generalized starting points for the chiral separation of hexahydropyrrolo[3,4-c]pyrrole derivatives. Optimization of the mobile phase composition, flow rate, and temperature will likely be necessary to achieve baseline separation for specific analytes.

Protocol 1: Normal-Phase Screening on Coated Polysaccharide CSPs

This protocol is suitable for initial screening on columns such as Chiralpak® AD-H, Chiralpak® AS-H, and Chiralcel® OD-H.

  • Columns:

    • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Chiralpak® AS-H (250 x 4.6 mm, 5 µm)

    • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A typical starting mobile phase is a mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA). A common starting gradient is not used; instead, isocratic conditions are screened.

    • Screening Composition 1: n-Hexane / IPA / DEA (90:10:0.1, v/v/v)

    • Screening Composition 2: n-Hexane / IPA / DEA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at an appropriate wavelength (e.g., 220 nm, or based on the chromophore of the derivative). If the compound lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be required.

  • Procedure:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Inject a solution of the racemic hexahydropyrrolo[3,4-c]pyrrole derivative.

    • Monitor the chromatogram for peak separation.

    • If no separation is observed, or if retention times are too long or too short, adjust the percentage of the alcohol modifier. Increasing the alcohol content will generally decrease retention time.

    • The basic additive (DEA) is crucial for obtaining good peak shapes for basic analytes. Its concentration can be optimized (typically between 0.05% and 0.2%).

Protocol 2: Method Development with Immobilized Polysaccharide CSPs

This protocol is for columns like Chiralpak® IA, IB, or IC and allows for a broader range of mobile phases.

  • Columns:

    • Chiralpak® IA (250 x 4.6 mm, 5 µm)

    • Chiralpak® IB (250 x 4.6 mm, 5 µm)

    • Chiralpak® IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase Systems:

    • Normal Phase: As described in Protocol 1. Additionally, other modifiers like ethanol can be explored.

    • Polar Organic Mode: Acetonitrile / Methanol or Ethanol with a basic or acidic additive if necessary.

    • Reversed Phase: Acetonitrile / Water or Methanol / Water with a suitable buffer (e.g., ammonium bicarbonate, ammonium formate).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: 25 - 40 °C

  • Detection: As described in Protocol 1.

  • Procedure:

    • Begin screening with the normal phase conditions outlined in Protocol 1.

    • If separation is not achieved, explore polar organic and reversed-phase modes.

    • For each mode, systematically vary the mobile phase composition and additives to optimize resolution and analysis time.

Experimental Workflow and Logical Relationships

The process of developing a chiral HPLC method is systematic and involves several key decision points. The following diagram illustrates a typical workflow for this process.

Chiral_HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Alternative Strategies cluster_3 Phase 4: Finalization Start Define Analyte (Hexahydropyrrolo[3,4-c]pyrrole derivative) Screen_CSPs Screen Polysaccharide CSPs (e.g., Chiralpak AD, AS, Chiralcel OD) Start->Screen_CSPs Screen_MP Test Normal Phase Mobile Phases (Hexane/IPA/DEA) Screen_CSPs->Screen_MP Evaluate Evaluate Resolution (Rs) Screen_MP->Evaluate Optimization Optimize Mobile Phase (% Alcohol, % Additive) Evaluate->Optimization Rs < 1.5 Alt_CSPs Screen Immobilized CSPs (e.g., Chiralpak IA, IB, IC) Evaluate->Alt_CSPs No Separation Validation Method Validation (Robustness, Linearity, etc.) Evaluate->Validation Rs >= 1.5 Optimization->Evaluate Alt_Modes Explore Alternative Modes (Polar Organic, Reversed Phase) Alt_CSPs->Alt_Modes Alt_Modes->Evaluate Final_Method Final Analytical Method Validation->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

This guide provides a structured approach to developing chiral HPLC methods for hexahydropyrrolo[3,4-c]pyrrole derivatives. By leveraging knowledge from structurally similar compounds and employing a systematic screening and optimization strategy, researchers can efficiently establish robust and reliable analytical methods for their chiral molecules.

References

A Comparative Guide to the Synthetic Routes of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Key Synthetic Strategies

The bicyclic diamine cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. Its rigid, cis-fused ring system provides a defined three-dimensional structure crucial for optimizing drug-target interactions. This guide presents a comparative analysis of two prominent synthetic routes to this important intermediate: catalytic hydrogenation of a benzyl-protected precursor and a 1,3-dipolar cycloaddition approach. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Catalytic HydrogenationRoute B: 1,3-Dipolar Cycloaddition
Starting Materials tert-Butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylateN-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine, tert-Butyl acrylate, Trifluoroacetic acid
Key Transformation Catalytic debenzylationAzomethine ylide generation and [3+2] cycloaddition
Number of Steps 1 (from benzyl precursor)3 (from commercially available starting materials)
Overall Yield 66%[1]~40-50% (estimated based on similar reported procedures)
Stereoselectivity Substrate-controlledGenerally high cis-selectivity
Scalability Readily scalablePotentially scalable, may require optimization
Reagents & Conditions H₂, Pd(OH)₂/C, Methanol, 60 °C, 60 psiTrifluoroacetic acid, Dichloromethane, NaHCO₃, H₂, Pd/C, (Boc)₂O

Visualizing the Synthetic Pathways

The logical flow of the two synthetic routes is depicted below.

G cluster_A Route A: Catalytic Hydrogenation cluster_B Route B: 1,3-Dipolar Cycloaddition A_start tert-Butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate A_product This compound A_start->A_product H₂, Pd(OH)₂/C, MeOH B_product This compound B_start1 N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine B_intermediate1 tert-Butyl 2-benzyl-5-oxopyrrolidine-3-carboxylate B_start1->B_intermediate1 TFA, CH₂Cl₂ B_start2 tert-Butyl acrylate B_start2->B_intermediate1 B_intermediate2 2-Benzylhexahydropyrrolo[3,4-c]pyrrol-5(1H)-one B_intermediate1->B_intermediate2 H₂, Pd/C B_intermediate2->B_product Reduction & Boc Protection

A flowchart comparing the key stages of Route A and Route B.

Route A: Catalytic Hydrogenation of a Benzyl-Protected Precursor

This approach is a straightforward and high-yielding method, provided the benzyl-protected starting material is available. The key step is the removal of the N-benzyl protecting group via catalytic hydrogenation, which proceeds cleanly to afford the desired product.

Experimental Protocol

To a solution of tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol) in methanol (50 mL) is added 10% Pd(OH)₂/C catalyst (0.5 g). The resulting mixture is subjected to a hydrogen atmosphere (60 psi) and stirred overnight at 60 °C. After cooling to room temperature, the reaction mixture is filtered through diatomaceous earth, and the filtrate is concentrated under reduced pressure. This procedure affords tert-butyl (3R,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate as a colorless oil (2.3 g, 66% yield).[1]

Route B: 1,3-Dipolar Cycloaddition

This route offers a convergent approach to the hexahydropyrrolo[3,4-c]pyrrole core structure. It involves the in situ generation of an azomethine ylide from a suitable precursor, which then undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as an acrylate derivative. This method is particularly useful for constructing the bicyclic ring system from acyclic starting materials and generally favors the formation of the cis-diastereomer.

Experimental Protocol (Proposed)

Step 1: [3+2] Cycloaddition

To a solution of N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine in dichloromethane is added trifluoroacetic acid at 0 °C. After stirring for a short period, a solution of tert-butyl acrylate in dichloromethane is added. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The mixture is then quenched with saturated aqueous sodium bicarbonate solution, and the organic layer is separated, dried, and concentrated to yield the crude cycloadduct.

Step 2: Reduction of the Lactam

The crude cycloadduct from the previous step is dissolved in a suitable solvent (e.g., THF) and treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) to reduce the lactam functionality.

Step 3: Boc Protection

The resulting secondary amine is then protected with a Boc group. The crude amine is dissolved in a solvent such as dichloromethane, and di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature until completion. After an aqueous workup, the crude product is purified by column chromatography to afford this compound.

Performance Comparison and Conclusion

Route A is a highly efficient and direct method for the synthesis of this compound when the benzyl-protected precursor is accessible. Its primary advantages are the high yield and the single-step transformation, making it well-suited for large-scale production.

Route B , the 1,3-dipolar cycloaddition approach, provides a more flexible and convergent strategy for constructing the core bicyclic system from simpler, acyclic starting materials. While it involves more steps, it offers the potential for greater diversification by varying the azomethine ylide precursor and the dipolarophile. The stereoselectivity of the cycloaddition is typically high, favoring the desired cis isomer.

References

Navigating the Bicyclic Scaffold Landscape: A Comparative Guide to Alternatives for cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's success. The cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole scaffold has emerged as a valuable building block in medicinal chemistry, notably for its utility in crafting potent and selective kinase inhibitors. However, the quest for optimized drug-like properties perpetually drives the exploration of alternative bicyclic systems. This guide provides a comprehensive comparison of this compound with potential bioisosteric replacements, supported by experimental data and detailed methodologies to aid in rational drug design.

The hexahydropyrrolo[3,4-c]pyrrole core, a saturated bicyclic diamine, offers a rigid three-dimensional structure that can project substituents into specific vectors, enabling precise interactions with biological targets. Its application has been particularly prominent in the development of inhibitors for Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK), key players in inflammatory and autoimmune diseases. The exploration of alternatives is motivated by the desire to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as to modulate target engagement and explore new intellectual property space.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The following tables summarize key quantitative data for this compound and representative alternative bicyclic scaffolds. It is important to note that the data has been aggregated from various sources and experimental conditions may differ. Therefore, these tables should be used as a guide for understanding general trends rather than for direct, absolute comparisons.

Table 1: Physicochemical Properties of Bicyclic Scaffolds

ScaffoldStructureMolecular Weight ( g/mol )Calculated LogPpKa
This compound212.291.71~8.5-9.5 (of the free amine)
gem-Difluoro-octahydropyrrolo[3,4-c]pyrrole (hypothetical)230.27~1.5-2.0~7.0-8.0
Octahydropyrrolo[3,4-b]pyrrole112.17-1.27~9.0-10.0
2,5-Diazabicyclo[2.2.1]heptane98.15-1.14~9.5-10.5
3-Azabicyclo[3.1.0]hexane83.130.45~9.0-10.0

Note: Data for some scaffolds are derived from computational predictions or from studies on closely related analogs.

Table 2: In Vitro ADME Properties of Representative Compounds Containing Bicyclic Scaffolds

Scaffold in CompoundTargetAqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)
cis-Hexahydropyrrolo[3,4-c]pyrroleJAK1/2ModerateLow to ModerateModerate to High
gem-Difluorinated bicyclic amineGeneralVariableModerateHigh
PyrrolopyrazineJAK3LowModerateModerate
PyrrolopyrimidineBTKLow to ModerateModerateModerate to High

Note: These are general trends observed for compounds containing these scaffolds and can be highly dependent on the specific substituents.

Signaling Pathways of Relevance

The this compound scaffold and its alternatives are frequently employed in the design of inhibitors targeting kinases involved in crucial signaling pathways. Understanding these pathways is essential for rational drug design.

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation

A simplified representation of the JAK-STAT signaling cascade.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. It is essential for B-cell proliferation, differentiation, and survival, making it a key therapeutic target for B-cell malignancies and autoimmune diseases.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk 1. Antigen Binding & BCR Activation BTK BTK Lyn_Syk->BTK 2. BTK Recruitment & Activation PLCg2 PLCγ2 BTK->PLCg2 3. PLCγ2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG 4. Second Messenger Generation NFkB_MAPK NF-κB & MAPK Pathways IP3_DAG->NFkB_MAPK 5. Downstream Signaling Cell_Survival Cell Survival, Proliferation, Differentiation NFkB_MAPK->Cell_Survival 6. Cellular Responses

Key steps in the BTK signaling pathway initiated by BCR activation.

Experimental Protocols

To facilitate the direct comparison of novel scaffolds with this compound, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for key in vitro assays.

Kinetic Aqueous Solubility Assay (Shake-Flask Method)

Purpose: To determine the kinetic solubility of a compound in an aqueous buffer, providing an early indication of its potential for oral absorption.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Incubation: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to a 96-well plate in triplicate. Add a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate. Determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS), by comparing against a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, modeling its ability to cross the intestinal barrier.

PAMPA_Workflow Start Start Prep_Donor Prepare Donor Plate (Compound in Buffer) Start->Prep_Donor Prep_Acceptor Prepare Acceptor Plate (Buffer) Start->Prep_Acceptor Coat_Membrane Coat Filter Plate with Lipid Solution Start->Coat_Membrane Assemble Assemble Sandwich (Donor on Acceptor) Prep_Donor->Assemble Prep_Acceptor->Assemble Coat_Membrane->Assemble Incubate Incubate with Shaking Assemble->Incubate Disassemble Disassemble Plates Incubate->Disassemble Analyze Analyze Compound Concentration in Both Plates Disassemble->Analyze Calculate Calculate Papp Value Analyze->Calculate

Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

  • Prepare Donor Plate: Dissolve the test compound in a buffer solution (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Coat Filter Plate: Apply a small volume (e.g., 5 µL) of a lipid solution (e.g., 1% lecithin in dodecane) to the filter membrane of a 96-well filter plate (the "donor" plate).

  • Assemble and Incubate: Place the filter plate on top of the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

Caco-2 Cell Permeability Assay

Purpose: To evaluate the bidirectional permeability of a compound across a monolayer of human intestinal cells (Caco-2), providing insights into both passive and active transport mechanisms.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the test compound (at a final concentration of 1-10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Collect samples from the basolateral chamber at various time points.

  • Transport Study (Basolateral to Apical):

    • Perform the same procedure as above, but add the test compound to the basolateral chamber and collect samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux transporters.

Microsomal Stability Assay

Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (e.g., cytochrome P450s).

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and the test compound (typically at 1 µM) in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k.

Conclusion

The this compound scaffold remains a valuable and proven building block in drug discovery, particularly for kinase inhibitors. However, the principles of medicinal chemistry demand a continuous exploration of alternative scaffolds to optimize drug-like properties. Bicyclic diamines, including various pyrrole-containing fused systems, offer a rich chemical space for such exploration. By systematically evaluating these alternatives using standardized in vitro assays, researchers can make informed decisions to guide their scaffold hopping strategies. This comparative guide, by providing both contextual data and detailed experimental protocols, aims to empower drug discovery teams in their pursuit of novel and improved therapeutics.

A Comparative Guide to Pyrrolopyrrole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyrrole scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of targeted therapies. Its inherent structural features, mimicking endogenous purine systems, have led to the development of numerous potent and selective inhibitors of key biological targets, most notably protein kinases. This guide provides a comparative analysis of pyrrolopyrrole-based compounds against other established scaffolds, supported by experimental data, to inform and guide future drug discovery efforts.

Performance Comparison of Pyrrolopyrrole-Based Kinase Inhibitors

The versatility of the pyrrolopyrrole core, particularly the pyrrolo[2,3-d]pyrimidine isomer, has been extensively exploited in the development of kinase inhibitors. These compounds have demonstrated significant efficacy against a range of kinase targets implicated in cancer and inflammatory diseases. Below is a comparative analysis of pyrrolopyrrole-based inhibitors against other prominent heterocyclic scaffolds targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop potent EGFR inhibitors. These compounds often exhibit comparable or superior activity to the well-established quinazoline-based inhibitors like Gefitinib and Erlotinib.

Compound/ScaffoldTargetIC50 (nM)Cell LineKey Advantages of Pyrrolopyrrole Scaffold
Pyrrolo[2,3-d]pyrimidine Derivative (Compound 12i) [1]EGFR T790M0.21Enzymatic AssayHigh potency and selectivity against mutant EGFR.[1]
Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k) [2]EGFR79Enzymatic AssayPotency comparable to established inhibitors like Erlotinib.[2]
Quinazoline (Gefitinib) EGFR2-37VariousEstablished clinical efficacy.
Quinazoline (Erlotinib) EGFR2Enzymatic AssayWell-characterized clinical profile.
Janus Kinase (JAK) Inhibitors

Pyrrolo[2,3-d]pyrimidine is the core scaffold of the FDA-approved JAK inhibitors Tofacitinib and Baricitinib. These drugs have demonstrated significant clinical benefit in the treatment of autoimmune diseases. A comparison with other JAK inhibitors, such as the pyrazolopyrimidine-based Ruxolitinib, highlights the competitive profile of the pyrrolopyrrole scaffold.

Compound/ScaffoldTargetIC50 (nM)Key Advantages of Pyrrolopyrrole Scaffold
Pyrrolo[2,3-d]pyrimidine (Tofacitinib) [3]JAK1/31 / <1High potency and established clinical efficacy in rheumatoid arthritis.[3]
Pyrrolo[2,3-d]pyrimidine (Baricitinib) [4]JAK1/25.9 / 5.7Potent and selective inhibition of JAK1 and JAK2.
Pyrazolopyrimidine (Ruxolitinib) [3]JAK1/23.3 / 2.8Effective in myelofibrosis and other myeloproliferative neoplasms.[3]

Comparative Pharmacokinetic (ADME) Properties

The drug-like properties of pyrrolopyrrole-based compounds are crucial for their clinical success. A comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) parameters of Tofacitinib and Ribociclib (another pyrrolo[2,3-d]pyrimidine-based kinase inhibitor) with other kinase inhibitors reveals favorable pharmacokinetic profiles for the pyrrolopyrrole scaffold.

ParameterTofacitinib (Pyrrolo[2,3-d]pyrimidine)Ruxolitinib (Pyrazolopyrimidine)Ribociclib (Pyrrolo[2,3-d]pyrimidine)[5]
Oral Bioavailability ~74%~95%Not Determined
Protein Binding ~40%~97%~70%[5]
Metabolism CYP3A4, CYP2C19CYP3A4CYP3A4[5]
Elimination Half-life ~3 hours~3 hours~32 hours[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of pyrrolopyrrole-based inhibitors, it is essential to visualize the signaling pathways they modulate. Furthermore, standardized experimental workflows are critical for the reliable evaluation of their inhibitory activity.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

Many pyrrolopyrrole derivatives, including the multi-kinase inhibitor Sunitinib, target the VEGFR-2 signaling pathway, a critical regulator of angiogenesis. Inhibition of this pathway can block the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR2_Signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Sunitinib Sunitinib (Pyrrolopyrrole-based) Sunitinib->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of Sunitinib.

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling and is a key target in autoimmune diseases. Pyrrolopyrrimidine-based inhibitors like Tofacitinib effectively block this pathway.

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Tofacitinib Tofacitinib (Pyrrolo[2,3-d]pyrimidine) Tofacitinib->JAK Inhibits STAT_P pSTAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway and its inhibition by Tofacitinib.

Experimental Workflow for Kinase Inhibition Assay

A standardized workflow is essential for the accurate determination of the inhibitory potency (e.g., IC50) of novel compounds.

Kinase_Assay_Workflow A Compound Preparation (Serial Dilution) C Incubation with Inhibitor A->C B Kinase Reaction Mixture (Kinase, Substrate, ATP) B->C D Initiate Reaction with ATP C->D E Stop Reaction & Detect Signal (e.g., Luminescence, Fluorescence) D->E F Data Analysis (IC50 Determination) E->F

Caption: A typical workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the robust evaluation of novel chemical entities. Below are outlines for key assays cited in the evaluation of pyrrolopyrrole-based inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the luminescence signal.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (e.g., pyrrolopyrrole derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

Pyrrolopyrrole scaffolds, particularly the pyrrolo[2,3-d]pyrimidine core, have proven to be exceptionally valuable in the field of medicinal chemistry. Their ability to potently and selectively inhibit key therapeutic targets, coupled with favorable pharmacokinetic profiles, has led to the successful development of several marketed drugs. This comparative guide highlights the performance of pyrrolopyrrole-based compounds against other established scaffolds, providing a valuable resource for researchers in the design and development of next-generation targeted therapies. The continued exploration of diverse pyrrolopyrrole isomers and their derivatives holds significant promise for addressing unmet medical needs.

References

Navigating the Structure-Activity Landscape of cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole Derivatives as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole scaffold presents a versatile platform for designing potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). This guide provides a comparative analysis of a series of derivatives, highlighting the key structural modifications that govern their activity and selectivity for the α7 and α4β2 nAChR subtypes. The data presented is derived from a seminal study in the Journal of Medicinal Chemistry, which systematically explored the structure-activity relationship (SAR) of this chemical series.

The central nervous system expresses a variety of nAChR subtypes, with the α7 homomeric and α4β2 heteromeric receptors being particularly implicated in cognitive processes and neurological disorders such as Alzheimer's disease and schizophrenia. The development of subtype-selective ligands is crucial for therapeutic targeting with minimal side effects. The rigid, bicyclic nature of the cis-hexahydropyrrolo[3,4-c]pyrrole core provides a well-defined framework for the spatial orientation of pharmacophoric elements, making it an attractive starting point for medicinal chemistry campaigns.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of a series of N-substituted cis-hexahydropyrrolo[3,4-c]pyrrole derivatives for the human α7 and rat α4β2 nAChRs. The data clearly demonstrates how modifications at the N-5 position of the bicyclic core dramatically influence both potency and selectivity.

Compound IDR Group (Substitution at N-5)α7 nAChR Ki (nM)α4β2 nAChR Ki (nM)Selectivity (α4β2/α7)
1 H>10,000480-
2 Methyl1,200350.03
3 2-Furanylmethyl0.32,1007,000
4 2-Thienylmethyl0.53,5007,000
5 3-Pyridinylmethyl1.11.81.6
6 2-(1,2,4-Oxadiazol-5-yl)ethyl0.81,5001,875
7 2-(1,3-Thiazol-4-yl)ethyl1.52,8001,867

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends:

  • Crucial Role of the N-5 Substituent: The unsubstituted parent compound 1 exhibits weak affinity for both receptors. The introduction of even a small alkyl group like in compound 2 significantly enhances α4β2 affinity.

  • Aromaticity and Heterocycles Drive α7 Selectivity: A dramatic shift in selectivity towards the α7 subtype is observed with the introduction of heteroaromatic methyl groups. Compounds 3 (2-furanylmethyl) and 4 (2-thienylmethyl) are highly potent and selective α7 nAChR ligands, with over 7,000-fold selectivity against the α4β2 subtype.

  • Impact of the Heterocyclic Ring: The nature and position of the heteroatoms in the aromatic ring are critical. The 3-pyridinylmethyl substituent in compound 5 results in a ligand with high affinity for both receptors, demonstrating a loss of selectivity.

  • Extended Heterocyclic Side Chains: Extending the side chain with different five-membered heterocyclic rings, as seen in compounds 6 and 7 , maintains high α7 affinity and selectivity.

Experimental Protocols

The binding affinities listed above were determined using the following experimental protocols:

α7 nAChR Binding Assay:

  • Source: Human α7 nAChR expressed in GH4 cells.

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA).

  • Procedure: Cell membranes were incubated with the radioligand and varying concentrations of the test compounds in a phosphate buffer (pH 7.4) at 22 °C for 2 hours.

  • Detection: Bound radioactivity was separated from free radioligand by filtration through a glass fiber filter and measured using liquid scintillation counting.

  • Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

α4β2 nAChR Binding Assay:

  • Source: Rat cortical membranes.

  • Radioligand: [³H]-Cytisine.

  • Procedure: Cortical membranes were incubated with the radioligand and test compounds in a phosphate buffer (pH 7.4) at 4 °C for 75 minutes.

  • Detection: Similar to the α7 assay, bound radioactivity was determined by liquid scintillation counting after filtration.

  • Analysis: Ki values were derived from IC50 values using the Cheng-Prusoff equation.

Logical Relationships in SAR

The following diagram illustrates the logical progression of the structure-activity relationship, starting from the core scaffold and branching out based on the nature of the N-5 substituent.

SAR_Logic A cis-Hexahydropyrrolo[3,4-c]pyrrole Core B N-5 Substitution A->B C Small Alkyl (e.g., Methyl) B->C Leads to D Heteroaromatic Methyl B->D Leads to E Pyridinylmethyl B->E Leads to F High α4β2 Affinity Low α7 Affinity C->F G High α7 Affinity High α7 Selectivity D->G H High Affinity for both α7 and α4β2 E->H

Caption: SAR decision pathway for N-5 substituted derivatives.

Nicotinic Acetylcholine Receptor Signaling

The diagram below depicts a simplified signaling pathway for nAChRs. As ligand-gated ion channels, their activation by agonists leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and downstream signaling events.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Agonist Agonist (e.g., Acetylcholine, Derivative) Agonist->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Signaling

Caption: Simplified nAChR activation and signaling cascade.

A Spectroscopic Comparison of Cis and Trans Isomers of Boc-hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Key Spectroscopic Differences

The cis and trans isomers of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Boc-hexahydropyrrolo[3,4-c]pyrrole) are pivotal building blocks in medicinal chemistry and drug development. Their distinct three-dimensional arrangements can significantly influence the pharmacological properties of resulting drug candidates. A precise understanding and characterization of each isomer are therefore critical. This guide provides an objective comparison of the spectroscopic properties of the cis and trans isomers, supported by expected experimental data and detailed analytical protocols.

Executive Summary of Spectroscopic Data

The primary spectroscopic techniques for differentiating the cis and trans isomers of Boc-hexahydropyrrolo[3,4-c]pyrrole are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the differing spatial orientations of the fused pyrrolidine rings, distinct chemical shifts and coupling constants are anticipated in their NMR spectra. Similarly, variations in the vibrational modes of the N-H and C-N bonds are expected to be observable in their IR spectra.

Spectroscopic TechniqueParameterExpected Observation for Cis IsomerExpected Observation for Trans Isomer
¹H NMR Chemical Shift (ppm)Protons on the fused rings are expected to be in a more shielded environment, resulting in upfield shifts compared to the trans isomer. The bridgehead protons are of particular interest.Protons on the fused rings are expected to be in a more deshielded environment, leading to downfield shifts.
Coupling Constants (Hz)The dihedral angles between adjacent protons will lead to characteristic coupling constants.Different dihedral angles will result in different coupling constants, aiding in structural elucidation.
¹³C NMR Chemical Shift (ppm)The carbon chemical shifts will be influenced by the steric environment. The cis configuration may lead to greater steric compression, causing slight upfield shifts for certain carbons.The more extended conformation of the trans isomer is expected to result in slightly different chemical shifts for the ring carbons compared to the cis isomer.
IR Spectroscopy N-H Stretch (cm⁻¹)The frequency of the N-H stretching vibration can be influenced by intramolecular hydrogen bonding possibilities, which differ between the cis and trans isomers.The N-H stretching frequency will differ from the cis isomer due to a different hydrogen bonding environment.
C-N Stretch (cm⁻¹)The C-N stretching vibrations will also be sensitive to the overall molecular geometry.The fingerprint region, in particular, is expected to show distinct patterns for the two isomers.
Mass Spectrometry Molecular Ion Peak (m/z)Both isomers will exhibit the same molecular ion peak corresponding to their identical molecular weight (212.29 g/mol ).Both isomers will exhibit the same molecular ion peak corresponding to their identical molecular weight (212.29 g/mol ).

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to differentiate between the cis and trans isomers based on chemical shifts and coupling constants.

Materials:

  • Cis- and Trans-Boc-hexahydropyrrolo[3,4-c]pyrrole samples

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16-32) should be averaged to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using proton decoupling. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

  • Data Analysis: Process the spectra using appropriate software. Compare the chemical shifts and coupling constants of the two isomers, paying close attention to the signals of the pyrrolidine ring protons and carbons.

Infrared (IR) Spectroscopy

Objective: To identify differences in the vibrational frequencies of functional groups, particularly the N-H and C-N bonds, between the cis and trans isomers.

Materials:

  • Cis- and Trans-Boc-hexahydropyrrolo[3,4-c]pyrrole samples

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellets.

  • Spatula and sample holder

Procedure (using ATR-FTIR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after each measurement.

  • Data Analysis: Compare the spectra of the cis and trans isomers. Look for differences in the positions and shapes of the absorption bands, especially in the N-H stretching region (around 3300-3500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the cis and trans isomers of Boc-hexahydropyrrolo[3,4-c]pyrrole.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Elucidation Synthesis_Cis Synthesis of cis-isomer NMR_Cis NMR Analysis (¹H, ¹³C, 2D) Synthesis_Cis->NMR_Cis Sample IR_Cis IR Analysis Synthesis_Cis->IR_Cis Sample MS_Cis Mass Spectrometry Synthesis_Cis->MS_Cis Sample Synthesis_Trans Synthesis of trans-isomer NMR_Trans NMR Analysis (¹H, ¹³C, 2D) Synthesis_Trans->NMR_Trans Sample IR_Trans IR Analysis Synthesis_Trans->IR_Trans Sample MS_Trans Mass Spectrometry Synthesis_Trans->MS_Trans Sample Compare_NMR Compare NMR Data (Chemical Shifts, Coupling Constants) NMR_Cis->Compare_NMR Compare_IR Compare IR Data (Vibrational Frequencies) IR_Cis->Compare_IR Compare_MS Compare MS Data (Molecular Ion) MS_Cis->Compare_MS NMR_Trans->Compare_NMR IR_Trans->Compare_IR MS_Trans->Compare_MS Structure_Elucidation Structural Elucidation of Cis and Trans Isomers Compare_NMR->Structure_Elucidation Compare_IR->Structure_Elucidation Compare_MS->Structure_Elucidation

Safety Operating Guide

Proper Disposal of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper disposal of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole is essential for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals.

The proper disposal of chemical waste is a fundamental aspect of laboratory safety and environmental responsibility. For this compound (CAS No. 250275-15-1), a heterocyclic building block commonly used in pharmaceutical research, adherence to established disposal protocols is crucial. The primary recommendation is to transfer the material to a suitable, sealed container and arrange for collection by a specialized waste disposal company.[1] Disposal of the chemical and its container must be in accordance with all applicable federal, state, and local environmental regulations.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, it is imperative to consult the compound's Safety Data Sheet (SDS). Personal protective equipment (PPE) should be worn at all times. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Ensure that disposal activities are carried out in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas, pipette tips), in a designated and compatible waste container.

    • The container must be in good condition, free from leaks, and made of a material that is resistant to the chemical.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and the CAS number "250275-15-1".

    • Include any relevant hazard symbols as indicated in the SDS.

  • Storage:

    • Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the waste disposal company with an accurate description of the waste, including its composition and quantity.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key physical and chemical properties relevant to its handling and storage.

PropertyValue
CAS Number 250275-15-1
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Storage Temperature Room Temperature, protect from light

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Suitable, Labeled Container B->C D Store Container in a Designated, Secure Area C->D E Contact EHS or Licensed Waste Disposal Company D->E F Provide Accurate Waste Information E->F G Waste Collected by Specialized Personnel F->G H End: Proper Disposal and Documentation G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal of chemical waste.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 250275-15-1[1]

  • Physical Form: Solid[1]

Hazard Identification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Pictogram: GHS07 (Harmful)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to identify all specific hazards.[2] The following table summarizes the mandatory PPE.

Body PartPPE RequiredSpecifications
Eyes/Face Safety Goggles or Face ShieldMust provide protection against chemical splashes.[3][4][5]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2]
Body Laboratory Coat or CoverallsTo protect skin and clothing from spills.[3][4]
Feet Closed-Toe ShoesTo protect feet from spills.[3]
Respiratory Use in a Fume HoodWork should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

Operational Plan: Step-by-Step Handling Procedure

Following established protocols is essential to prevent accidents and protect health.[2]

  • Preparation:

    • Before starting work, ensure you are familiar with the chemical's properties and hazards.[2]

    • Verify that a functioning fume hood, eyewash station, and safety shower are readily accessible.

    • Clearly label all containers with the compound's name and hazard symbols.[2]

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling and Use:

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Use appropriate, clearly labeled containers for the compound.[2]

    • Keep the container tightly closed when not in use.[6]

    • Avoid direct contact with the substance.[3]

  • In Case of a Spill:

    • If a spill occurs, immediately alert others in the vicinity and your supervisor.[6]

    • If you are exposed, proceed immediately to an emergency eyewash station or safety shower and seek medical attention.[6]

    • Utilize a spill kit with appropriate absorbent materials for cleanup, ensuring you are wearing the correct PPE.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound, including contaminated gloves, weigh boats, and filter paper, must be placed in a designated "Hazardous Solid Organic Waste" container.[7]

    • Do not mix with other waste streams. Halogenated and non-halogenated waste should be kept separate if required by your institution.[3]

    • Sharps, such as needles or scalpels, must be disposed of in a designated sharps container.[8]

  • Container Management:

    • Waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents.

    • Keep waste containers securely closed except when adding waste.

    • Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Final Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste management company.[8][9]

    • Never dispose of this chemical down the drain or in the regular trash.[3]

    • All disposal activities must comply with federal, state, and local regulations.[10]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Experiment cluster_disposal 4. Waste Disposal cluster_spill Emergency Spill prep_risk Conduct Risk Assessment prep_ppe Gather Required PPE prep_risk->prep_ppe prep_setup Set Up Fume Hood prep_ppe->prep_setup handle_don Don PPE prep_setup->handle_don handle_weigh Weigh/Handle in Hood handle_don->handle_weigh handle_use Perform Experiment handle_weigh->handle_use spill_alert Alert Personnel handle_weigh->spill_alert Spill Occurs clean_decon Decontaminate Surfaces handle_use->clean_decon disp_segregate Segregate Solid Waste handle_use->disp_segregate During Experiment handle_use->spill_alert clean_doff Doff PPE clean_decon->clean_doff clean_doff->disp_segregate Dispose Contaminated PPE disp_container Place in Labeled Hazardous Waste Container disp_segregate->disp_container disp_pickup Arrange for EHS Pickup disp_container->disp_pickup spill_evac Evacuate Area spill_alert->spill_evac spill_clean Consult SDS & Clean Up spill_evac->spill_clean

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.